molecular formula C28H47NO4S B153960 Tiamulin CAS No. 55297-95-5

Tiamulin

货号: B153960
CAS 编号: 55297-95-5
分子量: 493.7 g/mol
InChI 键: UURAUHCOJAIIRQ-QGLSALSOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tiamulin is a carbotricyclic compound that is pleuromutilin in which the hydroxyacetate group is replaced by a 2-{[2-(diethylamino)ethyl]sulfanyl}acetate group. An antibacterial drug, this compound is used in veterinary medicine (generally as its hydrogen fumarate salt) for the treatment of swine dysentery caused by Serpulina hyodysenteriae. It has a role as an antibacterial drug. It is a carbotricyclic compound, a carboxylic ester, a cyclic ketone, a tertiary amino compound, a secondary alcohol, an organic sulfide, a tetracyclic diterpenoid and a semisynthetic derivative. It is functionally related to a Pleuromutilin.
This compound is a pleuromutilin antibiotic drug that is used in veterinary medicine particularly for pigs and poultry.
This compound is a small molecule drug with a maximum clinical trial phase of II.
81723 HFU and tiamutin are for fumarate salt;  prevents senescence in ascomycete;  pleuromutilin derivative;  RN given refers to ((3aS-(3aalpha,4beta,5alpha,6alpha,8beta,9alpha,9abeta,10S*))-isomer
See also: this compound Fumarate (active moiety of).

属性

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47NO4S/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3/t19-,20+,22-,24+,25+,26-,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURAUHCOJAIIRQ-QGLSALSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCSCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CC[C@H]([C@@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046701
Record name Tiamulin
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Molecular Weight

493.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Practically insoluble in water, Very soluble in dichloromethane; freely soluble in dehydrated alcohol
Record name TIAMULIN
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Color/Form

Sticky, translucent yellowish mass

CAS No.

55297-95-5
Record name Tiamulin
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Melting Point

Crystals from acetone. MP: 147-148 °C (after stirring in ethyl acetate and drying at 60 °C and 80 °C overnight) /Tiamulin fumarate/
Record name TIAMULIN
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Foundational & Exploratory

Tiamulin's Mechanism of Action on the 50S Ribosomal Subunit: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiamulin, a semisynthetic derivative of the pleuromutilin class of antibiotics, is a potent inhibitor of bacterial protein synthesis. Its efficacy stems from its specific interaction with the 50S ribosomal subunit, a critical component of the bacterial translation machinery. This technical guide provides an in-depth exploration of this compound's mechanism of action, detailing its binding site at the peptidyl transferase center (PTC), its interactions with ribosomal RNA and proteins, and the resulting inhibition of peptide bond formation. This document summarizes key quantitative data, outlines detailed experimental protocols used to elucidate this mechanism, and provides visualizations of the molecular interactions and experimental workflows.

Core Mechanism of Action

This compound exerts its bacteriostatic effect by targeting the heart of the ribosome's catalytic center—the Peptidyl Transferase Center (PTC) located in domain V of the 23S rRNA on the 50S subunit.[1][2][3] Its binding sterically hinders the correct positioning of the aminoacyl (A-site) and peptidyl (P-site) tRNA substrates, thereby preventing the formation of peptide bonds, the fundamental step in protein elongation.[1][2][4][5]

The binding occurs in a pocket primarily defined by rRNA. The core tricyclic mutilin structure of this compound settles into the A-site of the PTC, while its C14 side chain extension protrudes towards the P-site.[4] This dual-site interaction effectively jams the catalytic center, preventing the CCA-ends of tRNA molecules from adopting the necessary conformation for peptide transfer.[1][4][6]

Molecular Interactions at the Binding Site

Structural studies, including X-ray crystallography and cryo-electron microscopy, have revealed the precise interactions between this compound and the 50S subunit.[4][7] The tricyclic mutilin core engages in hydrophobic interactions, van der Waals forces, and hydrogen bonds with highly conserved nucleotides of the 23S rRNA.[1] Key interacting nucleotides include those in the A-site loop (e.g., U2506, G2505) and the P-site loop (e.g., U2585).[1][5]

The diagram below illustrates the binding of this compound within the peptidyl transferase center and its inhibitory effect on protein synthesis.

Tiamulin_Mechanism Figure 1: this compound's Inhibition of Peptide Bond Formation cluster_process A_Site A-Site P_Site P-Site Inhibition Peptide Bond Formation Blocked A_Site->Inhibition P_Site->Inhibition This compound This compound This compound->Inhibition A_tRNA Aminoacyl-tRNA A_tRNA->A_Site Binding Prevented P_tRNA Peptidyl-tRNA P_tRNA->P_Site Positioning Disrupted

This compound binding at the A- and P-sites of the PTC blocks tRNA positioning.

Quantitative Analysis of this compound Activity

The inhibitory effect of this compound has been quantified through various biochemical assays. These studies provide critical data for understanding its potency and for comparing its activity with other antibiotics.

Table 1: In Vitro Inhibition of Protein Synthesis

This table summarizes the 50% inhibitory concentrations (IC₅₀) of this compound in coupled in vitro transcription/translation assays, demonstrating its specificity for bacterial ribosomes.

Organism/SystemAssay TypeIC₅₀ (µM)Reference
Escherichia coliTranscription/Translation0.51[1]
Staphylococcus aureusTranscription/Translation0.31[1]
Eukaryotic (Rabbit Reticulocyte)Transcription/Translation952[1]
Table 2: Ribosome Binding Affinity in Wild-Type vs. Resistant Mutants

Mutations in ribosomal components can significantly reduce the binding affinity of this compound. This table shows the change in association constants (Kₐ) for radiolabeled this compound binding to ribosomes from wild-type and resistant E. coli strains.

E. coli StrainRibosomal MutationAssociation Constant (Kₐ)Fold Reduction in AffinityReference
Wild-TypeNoneHigh (Baseline)-[8][9]
Mutant 1Ribosomal Protein L3Reduced~20 - 200[8][9]
Mutant 2Ribosomal Protein L4Reduced~20 - 200[8][9]

Key Experimental Protocols

The mechanism of this compound was elucidated through a combination of structural biology and biochemical techniques. The following sections provide detailed overviews of these key methodologies.

X-ray Crystallography of the this compound-50S Complex

X-ray crystallography provided the first high-resolution structure of this compound bound to the 50S ribosomal subunit, offering a static but detailed snapshot of the molecular interactions.[4]

Protocol Overview:

  • Ribosome Purification:

    • Culture a bacterial strain (e.g., Deinococcus radiodurans) to mid-log phase.[4]

    • Harvest cells via centrifugation and lyse them using methods such as sonication or French press in a buffer containing Mg²⁺, K⁺, and protease inhibitors.

    • Isolate 70S ribosomes through sucrose density gradient centrifugation.

    • Dissociate 70S ribosomes into 30S and 50S subunits by lowering the Mg²⁺ concentration in the buffer.

    • Purify the 50S subunits using a second round of sucrose gradient centrifugation.[10][11]

  • Crystallization:

    • Concentrate the purified 50S subunits to a high concentration (e.g., 10-20 mg/mL).

    • Incubate the 50S subunits with a molar excess of this compound to ensure complex formation.

    • Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods with various precipitants (e.g., polyethylene glycol), salts, and pH ranges.[12]

    • Optimize lead conditions to grow large, single, diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals (e.g., by soaking in a solution with glycerol or ethylene glycol) and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[13]

    • Process the diffraction data (indexing, integration, and scaling).

    • Solve the structure using molecular replacement, using a previously known 50S structure as a search model.

    • Refine the model against the experimental data, building the this compound molecule into the observed electron density map.[4]

The logical workflow for this process is visualized below.

XRay_Workflow Figure 2: Workflow for X-ray Crystallography of Ribosome-Antibiotic Complex cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_solve Structure Determination Purify 1. Purify 50S Ribosomal Subunits Complex 2. Form this compound-50S Complex Purify->Complex Crystallize 3. Crystallize the Complex Complex->Crystallize Collect 4. Collect X-ray Diffraction Data Crystallize->Collect Process 5. Process Raw Diffraction Data Collect->Process Solve 6. Solve Phase Problem (Molecular Replacement) Process->Solve Refine 7. Build and Refine Atomic Model Solve->Refine Deposit 8. Deposit in PDB Refine->Deposit Footprinting_Workflow Figure 3: Workflow for Chemical Footprinting Incubate 1. Incubate Ribosomes with (+) and without (-) this compound Modify 2. Add Chemical Probe (e.g., DMS) to Modify rRNA Incubate->Modify Extract 3. Extract Modified rRNA Modify->Extract PrimerExt 4. Perform Primer Extension with Reverse Transcriptase Extract->PrimerExt Analyze 5. Analyze cDNA Fragments by Gel Electrophoresis PrimerExt->Analyze Identify 6. Identify Protected Nucleotides (Footprint) Analyze->Identify

References

The Biochemical Impact of Tiamulin Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiamulin, a pleuromutilin antibiotic primarily used in veterinary medicine, exerts its therapeutic effects through the potent inhibition of bacterial protein synthesis. However, its interaction with eukaryotic systems reveals a complex biochemical profile, impacting several critical cellular pathways. This technical guide provides an in-depth analysis of the biochemical pathways affected by this compound exposure, with a focus on its mechanisms of action and off-target effects. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to offer a clear and concise understanding of the molecular interactions involved.

Core Biochemical Pathways Affected by this compound

This compound's bioactivity extends beyond its intended antibacterial action, influencing several key pathways in eukaryotic cells. The primary and secondary effects are multifaceted, ranging from the inhibition of protein synthesis to the induction of cellular stress and apoptosis.

Inhibition of Protein Synthesis at the Peptidyl Transferase Center

The principal mechanism of this compound's antibiotic activity is the inhibition of bacterial protein synthesis. This compound binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[1][2][3] This binding action sterically hinders the correct positioning of the CCA-ends of transfer RNA (tRNA) molecules in both the A- (aminoacyl) and P- (peptidyl) sites.[3] The interference with tRNA binding effectively stalls peptide bond formation, leading to a cessation of protein elongation and ultimately bacterial growth.[2][3]

cluster_ribosome Bacterial 50S Ribosome Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Protein_Synthesis Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis Enables A_Site A-Site A_Site->Peptidyl_Transferase_Center P_Site P-Site P_Site->Peptidyl_Transferase_Center This compound This compound This compound->Peptidyl_Transferase_Center Binds to tRNA Aminoacyl-tRNA tRNA->A_Site Binds to Inhibition->Protein_Synthesis Inhibits

Figure 1: this compound's Inhibition of Bacterial Protein Synthesis.
Modulation of Cytochrome P450 Enzyme Activity

This compound is a notable modulator of cytochrome P450 (CYP450) enzymes, a superfamily of monooxygenases critical for the metabolism of a wide array of xenobiotics and endogenous compounds. This compound has been shown to be a potent inhibitor of the CYP3A subfamily in various species, including pigs, cattle, and goats.[4][5] This inhibition is often mechanism-based, where a reactive metabolite of this compound forms a stable, inactive complex with the CYP3A enzyme.[4] This inactivation can lead to clinically significant drug-drug interactions, as the clearance of other drugs metabolized by CYP3A is reduced, potentially leading to toxicity.[4] Interestingly, some studies have also reported a dual effect, where this compound can also induce the expression of CYP3A enzymes, further complicating its metabolic impact.[6]

This compound This compound CYP3A_Enzyme CYP3A Enzyme This compound->CYP3A_Enzyme Metabolized by Induction CYP3A Gene Expression This compound->Induction Induces Metabolism_of_Other_Drugs Metabolism of Co-administered Drugs CYP3A_Enzyme->Metabolism_of_Other_Drugs Mediates Inactive_Complex Inactive this compound-CYP3A Metabolic Intermediate Complex CYP3A_Enzyme->Inactive_Complex Forms Inactive_Complex->CYP3A_Enzyme Inactivates Induction->CYP3A_Enzyme Increases

Figure 2: Dual Effect of this compound on CYP3A Enzymes.
Induction of Cellular Toxicity in Eukaryotic Cells

At concentrations higher than those required for antibacterial activity, this compound exhibits cytotoxic effects in eukaryotic cells through multiple pathways.

  • Mitochondrial Dysfunction: this compound has been shown to inhibit mitochondrial activity.[7] This can lead to a decrease in ATP production and a disruption of the mitochondrial membrane potential, which are critical for cellular energy homeostasis and survival.[8]

  • Oxidative Stress and Apoptosis: Exposure to this compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[7] This cellular stress can, in turn, trigger the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent programmed cell death.

  • Lysosomal and DNA Synthesis Inhibition: In certain cell types, this compound has been observed to inhibit lysosomal activity and DNA synthesis, further contributing to its cytotoxic profile and antiproliferative effects.[7]

cluster_cellular_effects Cellular Effects Tiamulin_Exposure This compound Exposure Mitochondrial_Dysfunction Mitochondrial Dysfunction Tiamulin_Exposure->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Tiamulin_Exposure->ROS_Production Lysosomal_Inhibition Lysosomal Activity Inhibition Tiamulin_Exposure->Lysosomal_Inhibition DNA_Synthesis_Inhibition DNA Synthesis Inhibition Tiamulin_Exposure->DNA_Synthesis_Inhibition Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cell_Death Cell Death Lysosomal_Inhibition->Cell_Death DNA_Synthesis_Inhibition->Cell_Death Oxidative_Stress->Apoptosis Apoptosis->Cell_Death

Figure 3: this compound-Induced Cellular Toxicity Pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's inhibitory effects on CYP450 enzymes and its cytotoxicity in various cell lines.

Table 1: IC50 Values of this compound for Cytochrome P450 Isoforms in Chicken Liver Microsomes

CYP450 IsoformIC50 (µM)
CYP1A265.8
CYP2A67.6
CYP2B6101.9
CYP2C965.6
CYP2E147.6
CYP3A4334.2
Data from Exploration of Cytochrome P450-Related Interactions between Aflatoxin B1 and this compound in Broiler Chickens.[4]

Table 2: Cytotoxicity of this compound (IC50 Values) in Human Cell Lines after 72h Exposure

Cell LineEndpointIC50 (µg/mL)
SH-SY5Y (Neuroblastoma)Lysosomal Activity2.1
Mitochondrial Activity>200
DNA Synthesis>200
HepG2 (Hepatocellular Carcinoma)Mitochondrial Activity13.9
Lysosomal Activity39.5
DNA Synthesis31.8
HEK-293 (Embryonic Kidney)DNA Synthesis8.5
Mitochondrial Activity76.9
Lysosomal Activity45.2
Data from Protective Action of Cannabidiol on this compound Toxicity in Humans—In Vitro Study.[5][9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biochemical effects of this compound.

Cytochrome P450 Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various CYP450 isoforms.

Materials:

  • Human or animal liver microsomes

  • Specific CYP450 isoform substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.)

  • This compound stock solution

  • NADPH regenerating system

  • Incubation buffer (e.g., potassium phosphate buffer)

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • Microsome Incubation: Prepare a reaction mixture containing liver microsomes, incubation buffer, and a specific CYP450 substrate in a 96-well plate.

  • This compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (without this compound).

  • Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 5-10 minutes).

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 10-60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each this compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Microsomes, Substrate, Buffer) Start->Prepare_Reaction_Mixture Add_this compound Add this compound (Varying Concentrations) Prepare_Reaction_Mixture->Add_this compound Pre_incubate Pre-incubate at 37°C Add_this compound->Pre_incubate Initiate_Reaction Initiate Reaction (Add NADPH) Pre_incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (Add Quenching Solution) Incubate->Terminate_Reaction Analyze Analyze Metabolite (LC-MS/MS) Terminate_Reaction->Analyze Calculate_IC50 Calculate IC50 Analyze->Calculate_IC50 End End Calculate_IC50->End

Figure 4: Workflow for CYP450 Inhibition Assay.
Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on cultured cells by measuring mitochondrial metabolic activity.

Materials:

  • Cultured cells (e.g., HepG2, SH-SY5Y)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations. Include untreated and vehicle controls.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.

Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)

Objective: To measure the intracellular production of ROS in response to this compound exposure.

Materials:

  • Cultured cells

  • This compound stock solution

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with this compound as described in the cell viability assay.

  • Probe Loading: After treatment, wash the cells with PBS and incubate them with DCFH-DA solution in the dark at 37°C for 30-60 minutes. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis: Quantify the increase in fluorescence in this compound-treated cells compared to control cells to determine the level of ROS production.

Apoptosis Assay (Caspase-3/7 Activity Assay)

Objective: To detect the activation of executioner caspases-3 and -7, key markers of apoptosis, following this compound treatment.

Materials:

  • Cultured cells

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay Reagent (or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.

  • Reagent Addition: After the desired incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate.

  • Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate, which generates a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated cells.

Conclusion

This compound's biochemical interactions are complex, with its primary antibacterial mechanism centered on the inhibition of protein synthesis. However, its effects on eukaryotic systems, particularly the inhibition of CYP450 enzymes and the induction of cellular toxicity, are of significant interest to researchers and drug development professionals. A thorough understanding of these off-target effects is crucial for assessing the safety profile of this compound and for predicting potential drug-drug interactions. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the multifaceted biochemical pathways affected by this compound exposure.

References

In Vitro Activity of Tiamulin Against Mycoplasma Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of tiamulin, a pleuromutilin antibiotic, against a range of clinically significant Mycoplasma species. This compound is a well-established veterinary therapeutic agent known for its potent inhibitory effects on bacterial protein synthesis. This document summarizes key quantitative data on its efficacy, details the experimental protocols for determining susceptibility, and illustrates the underlying mechanism of action.

Quantitative Susceptibility Data

The in vitro efficacy of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following tables summarize the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) of this compound against various avian and porcine Mycoplasma species.

Table 1: In Vitro Activity of this compound against Avian Mycoplasma Species

Mycoplasma SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
M. gallisepticum67≤0.015 - 0.250.0150.125[1]
M. gallisepticum10.1N/AN/A[2]
M. gallisepticum1 (FS 9)0.0039N/AN/A[3]
M. gallisepticum1 (S6)0.03N/AN/A[4]
M. synoviae41N/A0.078N/A[5]
M. meleagridisMultipleLow MICs reportedN/AN/A[6]

N/A: Not Available

Table 2: In Vitro Activity of this compound against Porcine Mycoplasma Species

Mycoplasma SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
M. hyopneumoniae147N/A0.0160.06[7]
M. hyopneumoniae440.008 - 0.125N/AN/A[8]
M. hyopneumoniae20 (Thai isolates)0.048 - 0.190.0480.097[9]
M. hyorhinis76N/AN/A0.312[10]
M. hyorhinis20 (Thai isolates)0.048 - 0.0970.0970.097[9]
M. hyosynoviae6N/A0.025N/A[11]

Table 3: In Vitro Activity of this compound against Bovine Mycoplasma Species

Mycoplasma SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
M. bovisMultipleSmall non-wild type population observedN/AN/A[12]

Experimental Protocols for Susceptibility Testing

The determination of this compound's in vitro activity against Mycoplasma species is primarily achieved through broth microdilution methods, following standardized guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI), particularly the M43 document.[10][13]

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of this compound in a suitable liquid medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the Mycoplasma isolate.

2.1.1. Media Preparation

The choice of media is critical for the fastidious growth of Mycoplasma. Commonly used media include:

  • Friis medium: Often used for porcine mycoplasmas like M. hyopneumoniae.[7]

  • SP4 medium: Recommended by CLSI for some human mycoplasmas and can be adapted for veterinary species.[13][14]

  • Mycoplasma Broth Base: Supplemented with yeast extract and serum.

The medium is typically supplemented with a pH indicator, such as phenol red, to allow for visual determination of growth based on metabolic activity (e.g., glucose fermentation or arginine hydrolysis).

2.1.2. Inoculum Preparation

  • Mycoplasma isolates are grown in an appropriate broth medium until a color change indicates active growth.

  • The culture is then quantified to determine the number of color-changing units (CCU) per mL or colony-forming units (CFU) per mL.

  • The inoculum is standardized to a final concentration of approximately 10⁴ to 10⁵ CCU/mL in each well of the microtiter plate.[15]

2.1.3. MIC Determination

  • This compound stock solutions are serially diluted in the broth medium across the wells of a 96-well plate.

  • The standardized Mycoplasma inoculum is added to each well.

  • Control wells are included: a growth control (no antibiotic) and a sterility control (no inoculum).

  • The plates are sealed and incubated at 37°C in a humidified atmosphere.

  • Incubation times vary depending on the growth rate of the specific Mycoplasma species, typically ranging from 3 to 14 days.[16]

  • The MIC is read as the lowest concentration of this compound that completely inhibits the color change of the medium, indicating the absence of metabolic activity and therefore, growth.

Visualizations: Mechanism of Action and Experimental Workflow

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[3] This binding interferes with the correct positioning of the tRNA molecules, thereby inhibiting the formation of peptide bonds and halting protein elongation.

Tiamulin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) 30S_Subunit 30S Subunit Protein_Synthesis Protein Synthesis (Elongation) PTC->Protein_Synthesis Catalyzes peptide bond formation This compound This compound This compound->PTC Binds to Inhibition Inhibition tRNA Aminoacyl-tRNA tRNA->PTC Correct positioning prevented Inhibition->Protein_Synthesis Blocks

Caption: this compound's mechanism of action on the bacterial ribosome.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound against Mycoplasma species using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare this compound Stock Solution Dilution Serial Dilution of this compound in 96-well Plate Stock->Dilution Media Prepare Mycoplasma Broth Medium Media->Dilution Inoculum Prepare Standardized Mycoplasma Inoculum Inoculation Inoculate Wells with Mycoplasma Suspension Inoculum->Inoculation Dilution->Inoculation Incubation Incubate Plate (3-14 days at 37°C) Inoculation->Incubation Reading Visually Inspect for Color Change Incubation->Reading MIC_Determination Determine MIC: Lowest Concentration with No Growth Reading->MIC_Determination

Caption: Workflow for Mycoplasma MIC determination.

References

Tiamulin's Molecular Ballet with the Bacterial Ribosome: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiamulin, a semi-synthetic derivative of the diterpene antibiotic pleuromutilin, stands as a potent inhibitor of bacterial protein synthesis.[1][2][3] Its clinical efficacy, particularly in veterinary medicine, is rooted in its precise interaction with the bacterial ribosome, a complex molecular machine responsible for translating genetic code into functional proteins. This technical guide delves into the core of this compound's molecular interactions with the bacterial ribosome, providing a comprehensive overview of its binding site, mechanism of action, and the molecular basis of bacterial resistance. We further present a compilation of key experimental protocols and quantitative data to serve as a valuable resource for researchers in the fields of microbiology, structural biology, and antibiotic development.

Introduction: The Ribosome as an Antibiotic Target

The bacterial 70S ribosome, composed of the 30S and 50S subunits, is a primary target for numerous classes of antibiotics. Its intricate and highly conserved functional centers, essential for bacterial viability, offer multiple opportunities for therapeutic intervention. This compound distinguishes itself by targeting the large ribosomal subunit (50S) with high specificity, disrupting the fundamental process of peptide bond formation.[3][4][5] Understanding the precise molecular choreography of this interaction is paramount for the development of next-generation pleuromutilin antibiotics that can overcome emerging resistance.

This compound's Binding Site: A Snug Fit in the Peptidyl Transferase Center

Structural and biochemical studies have unequivocally mapped the binding site of this compound to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[1][2][3] The PTC is the catalytic heart of the ribosome, responsible for forming peptide bonds between amino acids.

This compound's binding is characterized by the following key features:

  • Location: It occupies a pocket within the PTC, a region also targeted by other antibiotic classes like macrolides, lincosamides, and streptogramins B.[1]

  • Interaction with 23S rRNA: this compound directly interacts with Domain V of the 23S ribosomal RNA (rRNA), a highly conserved region critical for PTC function.[6] Chemical footprinting studies have identified specific nucleotide interactions, including A2058-9, U2506, and U2584-5 in Escherichia coli.[6]

  • Dual-Site Occupancy: The tricyclic mutilin core of this compound settles into the A-tRNA binding site, while its C14 extension protrudes into the P-tRNA binding site.[1][7] This dual occupancy is crucial for its inhibitory mechanism.

  • Hydrophobic and Hydrogen Bonding: The interaction is stabilized by a combination of hydrophobic interactions and hydrogen bonds between the drug molecule and the rRNA nucleotides.[7]

The following diagram illustrates the binding of this compound within the peptidyl transferase center of the bacterial ribosome.

Tiamulin_Binding_Site This compound Binding to the 50S Ribosomal Subunit cluster_50S 50S Ribosomal Subunit cluster_PTC Peptidyl Transferase Center (PTC) A-Site A-Site P-Site P-Site 23S_rRNA 23S rRNA (Domain V) This compound This compound This compound->A-Site Mutilin Core Binding This compound->P-Site C14 Extension Overlap This compound->23S_rRNA Direct Interaction

Caption: this compound's interaction with the 50S ribosomal subunit.

Mechanism of Action: Stalling Protein Synthesis at its Core

This compound is a potent inhibitor of bacterial protein synthesis.[1][2] Its primary mechanism of action is the direct inhibition of peptide bond formation. By binding to the PTC, this compound sterically hinders the correct positioning of the aminoacyl- and peptidyl-tRNAs in the A and P sites, respectively.[3][6] This prevents the formation of a peptide bond between the growing polypeptide chain and the incoming amino acid, effectively halting protein elongation.

The signaling pathway for this compound's inhibitory action can be visualized as follows:

Tiamulin_Mechanism_of_Action This compound's Inhibition of Protein Synthesis This compound This compound Ribosome Bacterial Ribosome (50S Subunit) This compound->Ribosome Binds to PTC Peptidyl Transferase Center Ribosome->PTC Targets tRNA_Binding Incorrect tRNA Positioning (A- and P-sites) PTC->tRNA_Binding Prevents Peptide_Bond_Formation Inhibition of Peptide Bond Formation tRNA_Binding->Peptide_Bond_Formation Protein_Synthesis Cessation of Protein Synthesis Peptide_Bond_Formation->Protein_Synthesis

Caption: The inhibitory pathway of this compound on bacterial protein synthesis.

Quantitative Data on this compound's Activity

The efficacy of this compound can be quantified through various metrics, including its binding affinity to the ribosome and its ability to inhibit bacterial growth.

Table 1: this compound Binding Parameters
ParameterValueOrganism/SystemReference
Binding Sites on 70S Ribosome2Escherichia coli[4]
Stoichiometry on 50S Subunit1:1Escherichia coli[4]
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Species
Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus-11-2[6]
Coagulase-Negative Staphylococci-≤0.5-[6]
Pasteurella multocida8 - 3216-[1][6]
Actinobacillus pleuropneumoniae---[6]
Actinobacillus suis---[1]
Erysipelothrix rhusiopathiae---[1]
Streptococcus suis---[1]
Enterococci>32--[1]
Enteric Gram-Negative Bacilli>32--[1]
Non-fermentative Gram-Negative Bacilli>32--[1]
Various commensal strains in geese>64--[2][8][9]

Mechanisms of Resistance to this compound

Bacterial resistance to this compound primarily arises from modifications to its ribosomal target, which reduce the drug's binding affinity.

  • Mutations in 23S rRNA: Single nucleotide substitutions in the 23S rRNA gene, particularly in regions lining the PTC, are a common mechanism of resistance. These mutations can sterically hinder this compound binding or alter the local conformation of the PTC.

  • Mutations in Ribosomal Protein L3: Alterations in the ribosomal protein L3, whose extended loop reaches into the PTC, can also confer resistance.[5][10] These mutations are thought to indirectly affect the conformation of the 23S rRNA within the this compound binding pocket.[10]

Key Experimental Protocols

The study of this compound's interaction with the bacterial ribosome employs a range of sophisticated biochemical and structural biology techniques. Below are outlines of the methodologies for key experiments.

X-ray Crystallography of this compound-Ribosome Complexes

This technique provides atomic-level insights into the binding of this compound to the ribosome.

Workflow:

XRay_Crystallography_Workflow X-ray Crystallography Workflow for this compound-Ribosome Complex Ribosome_Isolation Isolation and Purification of 70S Ribosomes Complex_Formation Formation of This compound-Ribosome Complex Ribosome_Isolation->Complex_Formation Crystallization Crystallization of the Complex Complex_Formation->Crystallization XRay_Diffraction X-ray Diffraction Data Collection Crystallization->XRay_Diffraction Structure_Solution Structure Solution and Refinement XRay_Diffraction->Structure_Solution Analysis Analysis of Molecular Interactions Structure_Solution->Analysis

Caption: A generalized workflow for X-ray crystallography of ribosome complexes.

Detailed Methodology:

  • Ribosome Purification: Isolate and purify 70S ribosomes from a suitable bacterial strain (e.g., Thermus thermophilus, Deinococcus radiodurans) through sucrose gradient centrifugation.

  • Complex Formation: Incubate the purified ribosomes with an excess of this compound to ensure saturation of the binding sites.

  • Crystallization: Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods with various precipitants, buffers, and salt concentrations.

  • Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Solve the structure using molecular replacement with a known ribosome structure as a search model, followed by model building and refinement.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Ligand Complexes

Cryo-EM is a powerful technique for visualizing the structure of large macromolecular complexes in a near-native state.

Workflow:

CryoEM_Workflow Cryo-EM Workflow for Ribosome-Ligand Complexes Sample_Prep Sample Preparation (this compound-Ribosome Complex) Vitrification Vitrification (Rapid Freezing) Sample_Prep->Vitrification Data_Acquisition Cryo-EM Data Acquisition (Microscopy) Vitrification->Data_Acquisition Image_Processing Image Processing (Particle Picking, 2D/3D Classification) Data_Acquisition->Image_Processing Reconstruction 3D Reconstruction and Model Building Image_Processing->Reconstruction Analysis Structural Analysis Reconstruction->Analysis

Caption: A standard workflow for cryo-electron microscopy of macromolecular complexes.

Detailed Methodology:

  • Sample Preparation: Prepare the this compound-ribosome complex as described for X-ray crystallography.

  • Grid Preparation and Vitrification: Apply a small volume of the sample to an EM grid, blot away excess liquid, and plunge-freeze in liquid ethane to create a thin layer of vitrified ice.

  • Data Collection: Collect a large dataset of images of the frozen particles using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing: Use specialized software to pick individual ribosome particles from the micrographs, classify them into different conformational states, and generate a high-resolution 3D reconstruction.

  • Model Building and Analysis: Fit an atomic model of the ribosome and this compound into the cryo-EM density map and analyze the interactions.

Chemical Footprinting

This biochemical technique identifies the binding site of a ligand on a nucleic acid by observing which nucleotides are protected from chemical modification upon ligand binding.

Detailed Methodology:

  • Complex Formation: Incubate purified ribosomes or 50S subunits with varying concentrations of this compound.

  • Chemical Modification: Treat the complexes with a chemical probe (e.g., dimethyl sulfate, kethoxal) that modifies accessible rRNA bases.

  • RNA Extraction: Purify the rRNA from the treated ribosomes.

  • Primer Extension: Use a radiolabeled or fluorescently labeled DNA primer complementary to a region downstream of the expected binding site to perform reverse transcription. The reverse transcriptase will stop at the modified bases.

  • Analysis: Separate the resulting cDNA fragments by denaturing polyacrylamide gel electrophoresis. The positions of the stops, and any changes in their intensity in the presence of this compound, reveal the protected nucleotides.

In Vitro Peptidyl Transferase Assay (Puromycin Reaction)

This assay measures the catalytic activity of the PTC by monitoring the formation of a peptide bond between a radiolabeled aminoacyl-tRNA analog (puromycin) and a donor substrate.

Detailed Methodology:

  • Ribosome Preparation: Prepare active 70S ribosomes.

  • Assay Setup: Set up reaction mixtures containing ribosomes, a donor substrate (e.g., N-acetyl-[3H]Phe-tRNA), and varying concentrations of this compound.

  • Reaction Initiation: Initiate the reaction by adding puromycin.

  • Product Extraction: Stop the reaction and extract the puromycylated product (e.g., N-acetyl-[3H]Phe-puromycin) into an organic solvent (e.g., ethyl acetate).

  • Quantification: Measure the amount of radioactivity in the organic phase using liquid scintillation counting to determine the extent of peptidyl transferase activity and its inhibition by this compound.

Equilibrium Dialysis

This method is used to determine the binding affinity (Kd) and stoichiometry of a drug to its target.

Detailed Methodology:

  • Apparatus Setup: Use a dialysis chamber with two compartments separated by a semi-permeable membrane that allows the passage of this compound but not the ribosome.

  • Sample Loading: Place a known concentration of ribosomes in one chamber and a known concentration of radiolabeled this compound in the other.

  • Equilibration: Allow the system to reach equilibrium, during which free this compound will diffuse across the membrane.

  • Concentration Measurement: At equilibrium, measure the concentration of radiolabeled this compound in both chambers.

  • Data Analysis: The difference in this compound concentration between the two chambers is due to ribosome-bound drug. Use this data to calculate the binding affinity (Kd) and the number of binding sites.

Conclusion and Future Directions

This compound's interaction with the bacterial ribosome is a well-characterized example of targeted antibiotic action. Its specific binding to the peptidyl transferase center and subsequent inhibition of protein synthesis provide a solid foundation for understanding its antibacterial efficacy. The emergence of resistance through ribosomal mutations underscores the need for continued research and development of novel pleuromutilin derivatives.

Future research should focus on:

  • High-resolution structural studies of this compound bound to ribosomes from a wider range of pathogenic bacteria to understand species-specific interactions.

  • Development of novel pleuromutilins with modified side chains to enhance binding affinity and overcome existing resistance mechanisms.

  • Investigating the interplay between ribosomal mutations and other resistance mechanisms, such as efflux pumps.

By leveraging the detailed molecular understanding of the this compound-ribosome interaction, the scientific community can continue to develop effective antibiotics to combat the growing threat of antimicrobial resistance.

References

An In-depth Technical Guide on the Degradation Pathways of Tiamulin Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the veterinary antibiotic tiamulin under acidic conditions. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the stability of this compound and in the development of stability-indicating analytical methods. This document details the key degradation products, the kinetics of degradation, and the experimental protocols for studying these processes.

Introduction

This compound is a pleuromutilin antibiotic used in veterinary medicine, primarily for the treatment of respiratory and enteric diseases in swine and poultry.[1] The chemical structure of this compound contains an ester functional group, which is susceptible to hydrolysis under acidic conditions. Understanding the degradation pathways of this compound is crucial for ensuring its efficacy, safety, and for the development of stable pharmaceutical formulations. Forced degradation studies under acidic stress are a critical component of drug development and regulatory submissions, as they help to identify potential degradants and establish the intrinsic stability of the drug substance.[2]

Acidic Degradation Pathway of this compound

Under acidic conditions, this compound undergoes hydrolysis of its ester linkage, leading to the formation of two primary degradation products.[1] This degradation process has been shown to follow pseudo-first-order kinetics.[3]

The primary mechanism of degradation is the acid-catalyzed hydrolysis of the ester bond that connects the pleuromutilin core to the diethylaminoethylthioacetyl side chain. This reaction yields the pleuromutilin-related carboxylic acid derivative and the organosulfur-containing side chain.

The two main degradation products identified through mass spectrometry are:

  • Acid Degradant I: An organosulfur moiety with a mass-to-charge ratio (m/z) of 148.09.[1]

  • Acid Degradant II: A carboxylic acid derivative of the pleuromutilin core with an m/z of 461.75.[1]

Below is a diagram illustrating the acidic degradation pathway of this compound.

Tiamulin_Degradation This compound This compound (m/z 609.81) Degradant_II Acid Degradant II (Carboxylic Acid Derivative) (m/z 461.75) This compound->Degradant_II  Acid Hydrolysis (H+/H₂O) Degradant_I Acid Degradant I (Organosulfur Moiety) (m/z 148.09) This compound->Degradant_I

Figure 1: Acidic Degradation Pathway of this compound

Quantitative Data on Acidic Degradation

The degradation of this compound under acidic conditions has been quantified, and the kinetic parameters have been determined. The following table summarizes the key quantitative data from forced degradation studies.

ParameterValueReference
Order of ReactionPseudo-first order[3]
Rate Constant (k)0.27 h⁻¹
Half-life (t½)2.56 h
Acid Degradant I (m/z)148.09[1]
Acid Degradant II (m/z)461.75[1]

Experimental Protocols

This section provides detailed methodologies for the acidic degradation of this compound and the subsequent analysis of its degradation products.

This protocol describes the procedure for inducing the degradation of this compound under acidic stress conditions.

Materials:

  • This compound Fumarate pure substance

  • 5 M Hydrochloric Acid (HCl)

  • Methanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Vacuum evaporator

Procedure:

  • Accurately weigh 250 mg of pure this compound fumarate and transfer it to a round-bottom flask.[1]

  • Add 25 mL of 5 M aqueous HCl to the flask.[1]

  • Reflux the mixture for 6 hours using a heating mantle.[1]

  • After 6 hours, cool the solution to room temperature.[1]

  • Neutralize the solution and then evaporate it to dryness under vacuum.[1]

  • Extract the dried residue twice with 10 mL of methanol.[1]

  • Filter the methanolic extracts into a 25-mL volumetric flask and bring to volume with methanol. This solution contains the acid degradants.[1]

The following diagram illustrates the workflow for the forced acidic degradation experiment.

Experimental_Workflow cluster_degradation Degradation cluster_extraction Extraction start Weigh 250 mg this compound Fumarate add_acid Add 25 mL of 5 M HCl start->add_acid reflux Reflux for 6 hours add_acid->reflux cool Cool to Room Temperature reflux->cool neutralize_evaporate Neutralize and Evaporate to Dryness cool->neutralize_evaporate extract Extract Residue with Methanol (2 x 10 mL) neutralize_evaporate->extract filter_collect Filter and Collect in 25 mL Volumetric Flask extract->filter_collect final_solution Dilute to Volume with Methanol filter_collect->final_solution analysis analysis final_solution->analysis Proceed to Analysis

Figure 2: Experimental Workflow for this compound Acid Degradation

This section details the Ultra-High-Performance Liquid Chromatography (UHPLC) method for the separation and quantification of this compound and its acidic degradation products.[1]

Instrumentation:

  • UHPLC system with a UV detector

Chromatographic Conditions:

  • Column: Phenomenex Kinetex C18 (100 × 4.6 mm, 2.6 µm)[1]

  • Mobile Phase: 0.1% aqueous ortho-phosphoric acid (pH 3.5 ± 0.5) and methanol (20:80, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 210 nm[1]

  • Elution Mode: Isocratic

Retention Times:

  • This compound: The retention time for the intact drug is not explicitly stated in the provided snippets but can be inferred to be distinct from its degradants.

  • Acid Degradant I: 0.957 ± 0.004 min[1]

  • Acid Degradant II: 2.651 ± 0.006 min[1]

Conclusion

This compound is susceptible to degradation under acidic conditions, primarily through the hydrolysis of its ester linkage. This process results in the formation of a carboxylic acid derivative of the pleuromutilin core and an organosulfur side chain fragment. The degradation follows pseudo-first-order kinetics. The detailed experimental protocols and analytical methods provided in this guide serve as a valuable resource for researchers and professionals involved in the stability testing and formulation development of this compound. A thorough understanding of these degradation pathways is essential for ensuring the quality, safety, and efficacy of this compound-containing veterinary products.

References

The Semi-Synthetic Pathway from Pleuromutilin to Tiamulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the semi-synthetic production of Tiamulin, a crucial veterinary antibiotic, from the naturally occurring diterpene pleuromutilin. The synthesis is a multi-step chemical process that involves the strategic modification of the pleuromutilin core to introduce the characteristic diethylaminoethylthioacetyl side chain at the C14 position, which is essential for its potent antibacterial activity.[1] This document details the core chemical transformations, experimental protocols, and quantitative data associated with the primary synthesis routes.

Introduction to this compound Synthesis

This compound is a semi-synthetic derivative of pleuromutilin, a natural product obtained through fermentation of the basidiomycete Clitopilus passeckerianus (formerly Pleurotus mutilus).[2][3] Its synthesis is a cornerstone of veterinary pharmaceutical manufacturing, providing a vital tool for the management of bacterial infections in livestock, particularly swine and poultry.[4] The chemical modifications enhance the compound's stability, solubility, and antibacterial efficacy.[4] The primary synthetic route involves the activation of the C22 hydroxyl group of pleuromutilin, typically through tosylation, followed by nucleophilic substitution with a sulfur-containing side chain.[5]

Core Chemical Synthesis Pathway

The most common and well-documented semi-synthetic route to this compound from pleuromutilin proceeds in two main steps:

  • Tosylation of Pleuromutilin: The hydroxyl group at the C22 position of pleuromutilin is activated by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This forms the key intermediate, pleuromutilin-22-O-tosylate.

  • Nucleophilic Substitution: The tosylated intermediate then undergoes a nucleophilic substitution reaction with 2-diethylaminoethanethiol, where the thiol group displaces the tosyl group to form this compound.

An alternative pathway has been developed to avoid the use of the malodorous 2-diethylaminoethanethiol.[2] This method involves the conversion of the tosylated pleuromutilin to a thiopleuromutilin intermediate, which then reacts with a diethylaminoethane derivative.[2]

Below is a diagram illustrating the primary chemical transformation pathway.

Tiamulin_Synthesis Pleuromutilin Pleuromutilin Tos_Pleuromutilin Pleuromutilin-22-O-tosylate Pleuromutilin->Tos_Pleuromutilin p-TsCl, Base This compound This compound Tos_Pleuromutilin->this compound 2-diethylaminoethanethiol

Figure 1: Primary synthesis pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various patented synthesis methods.

Table 1: Reaction Conditions and Yields for this compound Synthesis

ParameterMethod 1Method 2Method 3
Starting Material Pleuromutilinp-Toluenesulfonic acid pleuromutilin esterp-Toluenesulfonic acid pleuromutilin ester
Key Reagents p-Toluenesulfonyl chloride, 2-diethylaminoethanethiol2-diethylaminoethyl mercaptide, NaOH or KOHThiourea, Sodium Metabisulfite, 2-diethylamino-1-chloroethane hydrochloride, NaOH
Solvent Methyl isobutyl ketoneMethyl isoamyl ketoneMethyl isobutyl ketone
Reaction Temperature (°C) 6050-6050-100 (Step 1), 60 (Step 2)
Reaction Time 1 hour (Step 1)60-70 minutes0.5-3 hours (Step 1a), 0.5-3 hours (Step 1b), 2 hours (Step 2)
Overall Yield (%) >80Not explicitly stated86.2
Product Purity (%) Not explicitly stated94.5-95.1Not explicitly stated

Data compiled from patents CN104892476A and CN103450060A.[2][6]

Detailed Experimental Protocols

The following are detailed experimental protocols derived from the available literature.

Protocol 1: Two-Step Synthesis via Tosylation and Thiol Substitution

Step 1: Synthesis of p-Toluenesulfonic acid pleuromutilin ester

  • To a solution of pleuromutilin (0.4 mol, 151.40 g) in methyl isobutyl ketone (900 mL), add p-toluenesulfonyl chloride (0.46 mol, 87.70 g).[2]

  • Add a 40% aqueous solution of NaOH (30.0 mL).[2]

  • Stir the mixture at 60°C for 1 hour.[2]

  • After the reaction, add distilled water (400 mL) and stir for 10 minutes.[2]

  • Separate the organic layer containing the p-toluenesulfonic acid pleuromutilin ester.[2]

Step 2: Synthesis of this compound

  • To the methyl isoamyl ketone solution of p-toluenesulfonic acid pleuromutilin ester, add an equimolar amount of 2-diethylaminoethyl mercaptide.[6]

  • Add an equimolar amount of a 15-20% aqueous solution of sodium hydroxide or potassium hydroxide as a catalyst.[6]

  • Heat the reaction mixture to 50-60°C and stir for 60-70 minutes.[6]

  • Cool the reaction solution to room temperature and separate the aqueous layer.[6]

  • The organic layer contains this compound. High-pressure liquid chromatography (HPLC) analysis can be used to confirm product formation and purity.[6]

Protocol 2: Synthesis via a Thio-pleuromutilin Intermediate

Step 1: Synthesis of Thio-pleuromutilin

  • To a methyl isobutyl ketone solution containing p-toluenesulfonic acid pleuromutilin ester (0.4 mol, 213.07 g), add thiourea (0.42 mol, 31.97 g).[2]

  • Stir the mixture at 60°C for 1.5 hours.[2]

  • Add sodium metabisulfite (0.16 mol, 30.42 g) and distilled water (120 g).[2]

  • Reflux the mixture at 90°C for 1 hour.[2]

  • Separate and remove the aqueous layer to obtain the methyl isobutyl ketone solution of thio-pleuromutilin.[2]

Step 2: Synthesis of this compound

  • To the thio-pleuromutilin solution from Step 1, add 2-diethylamino-1-chloroethane hydrochloride (0.54 mol, 92.93 g), NaOH (0.54 mol, 21.60 g), and distilled water (240 g).[2]

  • Stir the mixture at 60°C for 2 hours.[2]

  • Remove the aqueous layer.[2]

  • Concentrate the organic layer under reduced pressure to dryness to obtain this compound. The reported yield for this process is 86.2%.[2]

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the semi-synthesis of this compound.

Experimental_Workflow cluster_prep Preparation of Intermediate cluster_synthesis This compound Synthesis cluster_purification Purification and Analysis Pleuromutilin Pleuromutilin Tosylation Tosylation Reaction Pleuromutilin->Tosylation Intermediate Pleuromutilin-22-O-tosylate Tosylation->Intermediate Substitution Nucleophilic Substitution Intermediate->Substitution Crude_this compound Crude this compound Substitution->Crude_this compound Extraction Extraction Crude_this compound->Extraction Concentration Concentration Extraction->Concentration Purified_this compound Purified this compound Concentration->Purified_this compound Analysis HPLC Analysis Purified_this compound->Analysis

Figure 2: General experimental workflow for this compound synthesis.

Conclusion

The semi-synthetic production of this compound from pleuromutilin is a well-established and efficient process. The primary route through a tosylated intermediate offers high yields and purity. Alternative methods are being explored to improve the safety and environmental profile of the synthesis by avoiding hazardous reagents. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis and optimization of pleuromutilin-based antibiotics. Further research may focus on greener synthesis methodologies and the development of novel derivatives with enhanced antimicrobial properties.

References

Methodological & Application

Tiamulin In Vitro Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiamulin is a pleuromutilin antibiotic used exclusively in veterinary medicine to treat a variety of bacterial infections in livestock, particularly swine and poultry. It is highly effective against Gram-positive bacteria, some Gram-negative bacteria, and mycoplasmas. The mechanism of action involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit. Due to the potential for antimicrobial resistance development, robust and standardized in vitro susceptibility testing is crucial for effective clinical use, surveillance, and drug development.

These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to this compound using methods standardized by the Clinical and Laboratory Standards Institute (CLSI). The protocols for broth microdilution, agar dilution, and disk diffusion are outlined to ensure accurate and reproducible determination of Minimum Inhibitory Concentrations (MICs) and zone diameters.

Quantitative Data Summary

The following tables summarize the CLSI-recommended quality control (QC) ranges and interpretive criteria (breakpoints) for this compound susceptibility testing. Adherence to these guidelines is essential for ensuring the accuracy and reproducibility of test results.

Table 1: Quality Control (QC) Ranges for this compound MIC and Disk Diffusion Testing
Quality Control StrainMethodQC Range
Staphylococcus aureus ATCC® 29213™Broth Microdilution (MIC)0.5 - 2 µg/mL[1][2]
Staphylococcus aureus ATCC® 25923™Disk Diffusion (30 µg disk)25 - 32 mm[1][2]
Streptococcus pneumoniae ATCC® 49619™Broth Microdilution (MIC)0.5 - 4 µg/mL[1]
Actinobacillus pleuropneumoniae ATCC® 27090™Broth Microdilution (MIC) in VFM8 - 32 µg/mL[1]
Broth Microdilution (MIC) in HTM4 - 32 µg/mL[1]
Disk Diffusion (30 µg disk)12 - 18 mm[1]

VFM = Veterinary Fastidious Medium; HTM = Haemophilus Test Medium

Table 2: Interpretive Criteria (Breakpoints) for this compound
Pathogen GroupMethodSusceptible (S)Intermediate (I)Resistant (R)
Non-fastidious organisms (e.g., Staphylococci) on Mueller-Hinton AgarBroth Dilution (MIC)≤ 4 µg/mL[1]8 - 16 µg/mL≥ 32 µg/mL[1]
Disk Diffusion (30 µg)≥ 19 mm[1]-≤ 11 mm[1]
Fastidious organisms (e.g., A. suis, E. rhusiopathiae, S. suis) on enriched Chocolate Mueller-Hinton AgarBroth Dilution (MIC)≤ 4 µg/mL[1]-≥ 32 µg/mL[1]
Disk Diffusion (30 µg)≥ 16 mm[1]-≤ 8 mm[1]
Actinobacillus pleuropneumoniae Broth Dilution (MIC)≤ 16 µg/mL[3][4]-≥ 32 µg/mL[4]
Disk Diffusion (30 µg)≥ 9 mm[3][4]--

Experimental Protocols

The following are detailed protocols for performing this compound in vitro susceptibility testing. These are based on established CLSI standards.

Preparation of this compound Stock Solution

Proper preparation of the antimicrobial stock solution is the first critical step for accurate susceptibility testing.

Materials:

  • This compound hydrogen fumarate analytical standard powder

  • Sterile distilled water or other appropriate solvent as per manufacturer's instructions

  • Sterile tubes (e.g., polypropylene)

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Determine Potency: Refer to the manufacturer's certificate of analysis for the potency of the this compound powder (e.g., in µg/mg).

  • Calculate Powder Mass: Calculate the amount of this compound powder needed to prepare a stock solution of a specific concentration (e.g., 1280 µg/mL). Use the following formula: Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / Potency (µg/mg)

  • Weighing: Aseptically weigh the calculated amount of this compound powder.

  • Dissolving: Add the appropriate volume of sterile distilled water to the powder to achieve the desired stock concentration.

  • Mixing: Vortex thoroughly until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or below until use. Avoid repeated freeze-thaw cycles.

Broth Microdilution MIC Method

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid growth medium.

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Preparation & Inoculation cluster_analysis Incubation & Analysis A Prepare this compound Stock Solution D Perform Serial Dilutions of This compound in 96-Well Plate A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacterial Suspension (Final Conc. ~5x10^5 CFU/mL) B->E C Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) C->D D->E F Incubate at 35°C for 16-20 hours E->F G Read MIC: Lowest concentration with no visible growth F->G Agar_Dilution_Workflow cluster_prep Preparation cluster_plate Plate Preparation cluster_analysis Inoculation & Analysis A Prepare this compound Stock Solution D Create Serial Dilutions of this compound A->D B Prepare Bacterial Inocula (0.5 McFarland) G Spot-Inoculate Plates with Bacterial Suspensions (~10^4 CFU/spot) B->G C Prepare Molten Mueller-Hinton Agar (MHA) E Add this compound Dilutions to Molten MHA (1 part drug: 9 parts agar) C->E D->E F Pour Plates and Allow to Solidify E->F F->G H Incubate at 35°C for 16-20 hours G->H I Read MIC: Lowest concentration preventing growth H->I Disk_Diffusion_Workflow cluster_prep Preparation cluster_plate Inoculation & Disk Placement cluster_analysis Incubation & Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate MHA Plate with Swab for Confluent Growth A->C B Prepare Mueller-Hinton Agar (MHA) Plate B->C D Aseptically Place 30 µg This compound Disk on Agar C->D E Incubate at 35°C for 16-18 hours D->E F Measure Zone of Inhibition Diameter (mm) E->F G Interpret as S, I, or R using Breakpoints F->G

References

Application Note & Protocol: Quantification of Tiamulin in Biological Samples using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tiamulin is a pleuromutilin antibiotic used in veterinary medicine to treat various bacterial infections in swine and poultry.[1][2][3] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety.[2][4] This document provides detailed protocols for the determination of this compound in plasma/serum and animal tissues using High-Performance Liquid Chromatography (HPLC) with UV detection. The methods described are based on established and validated procedures.[3][5][6][7]

I. Quantification of this compound in Plasma and Serum

This section outlines the protocol for extracting and quantifying this compound from plasma and serum samples. The methodology is primarily based on liquid-liquid extraction (LLE) followed by HPLC-UV analysis.

Experimental Protocol: Plasma/Serum Sample Preparation
  • Sample Thawing: Frozen plasma or serum samples should be thawed to room temperature before extraction.[3][6]

  • Alkalinization: In a centrifuge tube, add 2.5 mL of a 1% aqueous sodium carbonate solution to 0.5 mL of the plasma or serum sample.[2][6]

  • Liquid-Liquid Extraction:

    • Add 2.5 mL of a hexane-ethyl acetate mixture (3:1 v/v) to the alkalinized sample.[2][6]

    • Vortex the mixture vigorously for 10 minutes to ensure thorough extraction.[6]

    • Centrifuge the sample at 4000 rpm for 20 minutes to separate the organic and aqueous phases.[2][6]

  • Back Extraction:

    • Carefully transfer the upper organic layer to a clean tube.

    • Add 0.3 mL of 0.1% aqueous tartaric acid solution to the organic extract.

    • Vortex for 5 minutes to back-extract this compound into the acidic aqueous phase.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Sample Collection for HPLC:

    • Collect the lower aqueous layer.

    • A 10 µL aliquot of this solution is injected into the HPLC system for analysis.[3][6]

HPLC Operating Conditions for Plasma/Serum Analysis
ParameterCondition
Column X-Terra® RP18 (150 x 4.6 mm, 5 µm)
Mobile Phase 4 M KH2PO4 : Acetonitrile (65:35 v/v), pH adjusted to 2.8[3][6]
Flow Rate 1.5 mL/min[3][6]
Detection Wavelength 208 nm[3][6]
Injection Volume 10 µL[3][6]
Column Temperature Ambient[3][6]
Approx. Retention Time 4.5 minutes[3][6]
Quantitative Data Summary: Plasma Analysis
Validation ParameterResult
Linearity Range 360–3600 ng/mL[3]
Correlation Coefficient (R²) 0.9999[3][6]
Recovery 83.50%[3][6]
Repeatability (RSD) ≤ 2.7%[3][6]

Experimental Workflow for this compound Quantification in Plasma/Serum

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis thaw Thaw Plasma/Serum Sample alkalinize Add 1% Sodium Carbonate thaw->alkalinize 0.5 mL sample lle Add Hexane:Ethyl Acetate (3:1) Vortex & Centrifuge alkalinize->lle 2.5 mL solution separate Collect Organic Phase lle->separate 2.5 mL solvent back_extract Add 0.1% Tartaric Acid Vortex & Centrifuge separate->back_extract collect Collect Aqueous Phase for Analysis back_extract->collect inject Inject 10 µL into HPLC collect->inject separate_hplc Chromatographic Separation (X-Terra® RP18 column) inject->separate_hplc detect UV Detection at 208 nm separate_hplc->detect quantify Quantify this compound detect->quantify

Caption: Workflow for this compound Quantification in Plasma/Serum.

II. Quantification of this compound in Animal Tissues

This section details the protocol for the extraction and quantification of this compound from animal tissues such as pork and chicken. The method involves solvent extraction followed by solid-phase extraction (SPE) for sample clean-up prior to HPLC-UV analysis.

Experimental Protocol: Tissue Sample Preparation
  • Homogenization: Homogenize a representative 10 g sample of the animal tissue (pork or chicken).[5]

  • Solvent Extraction:

    • Add 30 mL of acetonitrile to the homogenized tissue and mix thoroughly.[5][7]

    • Filter the mixture to collect the acetonitrile extract.

    • Repeat the extraction of the solid residue with another 30 mL of acetonitrile and combine the filtrates.[5][7]

  • Solvent Evaporation: Evaporate the combined acetonitrile extracts to dryness under a vacuum at 45°C.[5]

  • Liquid-Liquid Partitioning:

    • Dissolve the residue in 5 mL of n-hexane and 5 mL of 0.1% tartaric acid.[5]

    • Shake the mixture for 3 minutes and allow the phases to separate.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a Bond Elut C18 SPE cartridge (3 mL/500 mg) by passing 5 mL of methanol followed by 5 mL of distilled water.

    • Load the n-hexane extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 40% methanol in water.

    • Elute the this compound from the cartridge with 1.5 mL of methanol.

  • Sample for HPLC: Collect the eluate and inject a 20 µL aliquot into the HPLC system.[7]

HPLC Operating Conditions for Tissue Analysis
ParameterCondition
Column Lichrospher 100 RP-18 (250 x 4.6 mm, 5 µm)[5][7]
Mobile Phase 80% Acetonitrile : 1% Ammonium Carbonate (90:10 v/v)[5][7]
Flow Rate 1.0 mL/min[7]
Detection Wavelength 210 nm[5][7]
Injection Volume 20 µL[7]
Column Temperature Ambient
Quantitative Data Summary: Tissue Analysis
Validation ParameterPorkChicken
Linearity Range 0.5 - 8.0 ppm[5][7]0.5 - 8.0 ppm[5][7]
Correlation Coefficient (R²) 0.9995[7]0.9995[7]
Recovery Range 87.9% - 105.9%[5][7]84.3% - 97.0%[5][7]
Coefficient of Variation (CV) < 8.3%[5]< 8.3%[5]
Limit of Detection (LOD) 0.025 ppm[5][7]0.025 ppm[5][7]

Experimental Workflow for this compound Quantification in Tissue

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis homogenize Homogenize 10g Tissue Sample extract Extract with Acetonitrile (2x) homogenize->extract evaporate Evaporate to Dryness extract->evaporate partition Dissolve in n-Hexane & 0.1% Tartaric Acid evaporate->partition spe SPE Clean-up (C18 Cartridge) partition->spe elute Elute with Methanol spe->elute collect Collect Eluate for Analysis elute->collect inject Inject 20 µL into HPLC collect->inject separate_hplc Chromatographic Separation (Lichrospher 100 RP-18 column) inject->separate_hplc detect UV Detection at 210 nm separate_hplc->detect quantify Quantify this compound detect->quantify

Caption: Workflow for this compound Quantification in Tissue.

III. Concluding Remarks

The described HPLC methods provide reliable and reproducible means for the quantification of this compound in biological matrices. The choice of sample preparation technique, either liquid-liquid extraction for plasma/serum or solid-phase extraction for tissues, is critical for removing interfering substances and achieving accurate results. The validation data presented demonstrates that these methods are suitable for their intended purpose in research and regulatory settings. For higher sensitivity and specificity, coupling these HPLC methods with mass spectrometry (LC-MS/MS) can be considered.[4][8]

References

Tiamulin Formulation for Use in Laboratory Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiamulin is a semi-synthetic pleuromutilin antibiotic that is effective against a variety of Gram-positive bacteria, mycoplasmas, and spirochetes.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][3] This targeted action makes it a valuable tool for treating and controlling specific bacterial infections in veterinary medicine, and its application in laboratory animal models is crucial for preclinical research and drug development. This compound is readily absorbed orally and is well-distributed to key tissues, including the lungs.[1][2]

This document provides detailed application notes and experimental protocols for the formulation and use of this compound in common laboratory animal models.

Mechanism of Action

This compound exerts its bacteriostatic or bactericidal effect by targeting the bacterial ribosome, a critical component of protein synthesis. Specifically, it binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[3] This binding action prevents the correct positioning of the CCA ends of transfer RNA (tRNA) molecules, thereby inhibiting the formation of peptide bonds and halting protein elongation.[4] This disruption of protein synthesis ultimately leads to the cessation of bacterial growth and replication.[1]

Tiamulin_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) tRNA_Binding_Site tRNA Binding Site Protein_Synthesis_Inhibition Inhibition of Protein Synthesis tRNA_Binding_Site->Protein_Synthesis_Inhibition Leads to This compound This compound This compound->Peptidyl_Transferase_Center Binds to tRNA tRNA This compound->tRNA Blocks correct positioning tRNA->tRNA_Binding_Site Attempts to bind Bacterial_Cell_Death Bacterial Cell Death/Stasis Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Figure 1: this compound's Mechanism of Action.

Quantitative Data Summary

Table 1: this compound Dosage and Administration in Various Animal Models
Animal ModelInfection/IndicationFormulation/RouteDosageDurationReference(s)
Swine Swine DysenteryDrinking Water8.8 mg/kg body weight3-5 days[5]
Enzootic PneumoniaDrinking Water20 mg/kg body weight5 days[5]
PleuropneumoniaDrinking Water20 mg/kg body weight5 days[5]
Swine DysenteryIntramuscular10 mg/kg body weight2 days[6]
Mycoplasmal ArthritisIntramuscular10 mg/kg body weight3 days[6]
Enzootic PneumoniaIntramuscular10-15 mg/kg body weight3 days[6]
Poultry (Chickens) Chronic Respiratory Disease (CRD)Drinking Water25 mg/kg body weight3-5 days[7][8]
Mycoplasma gallisepticum InfectionIntramuscular5-80 mg/kg body weight3 days[9]
Rabbits General Oral AdministrationOral Solution12,000 µg/kg body weight7 days[4]
Mice Neutropenic Thigh Infection (MRSA)Not specified20 mg/kgNot specified[10]
Table 2: Pharmacokinetic Parameters of this compound in a Chicken Model (Mycoplasma gallisepticum infection) following Intramuscular Administration
Dosage (mg/kg)Cmax (µg/mL)T½ (hours)AUC₂₄h (µg·h/mL)
52.05~1.24Not Reported
408.8~1.24Not Reported
8014~1.24Not Reported
Data extracted from a study on neutropenic, intratracheally infected chickens.[9][11]

Experimental Protocols

Protocol 1: Preparation of this compound Oral Solution for Administration in Drinking Water

This protocol is suitable for swine and poultry models.

Materials:

  • This compound Hydrogen Fumarate powder

  • Sterile, purified water

  • Calibrated scale

  • Stir plate and magnetic stir bar

  • Volumetric flasks

Procedure:

  • Determine the total daily water consumption of the animals to be treated.

  • Calculate the total required daily dose of this compound based on the average body weight of the animals and the target dosage (see Table 1).

  • Accurately weigh the required amount of this compound Hydrogen Fumarate powder.

  • In a clean container, add a small volume of water and then add the this compound powder while stirring continuously to create a concentrated stock solution. Ensure the powder is fully dissolved.

  • Add the stock solution to the final volume of drinking water and mix thoroughly to ensure uniform distribution.

  • Provide the medicated water as the sole source of drinking water for the duration of the treatment period.[12]

  • Prepare fresh medicated water daily.[13]

Note on Stability: The stability of this compound in drinking water can be affected by disinfectants such as sodium hypochlorite. It is recommended to use purified water without such additives for preparing this compound solutions.

Protocol 2: Preparation of this compound for Intramuscular Injection

This protocol is suitable for swine and poultry models and can be adapted for smaller rodents.

Materials:

  • This compound injectable solution (commercially available or prepared from powder)

  • Sterile saline (0.9% NaCl) or other appropriate sterile diluent

  • Sterile syringes and needles of appropriate gauge for the animal model

  • Sterile vials

Procedure:

  • If using a commercially available injectable solution, ensure it is at the correct concentration. If not, it may need to be diluted with a sterile diluent.

  • If preparing from powder, follow the manufacturer's instructions for reconstitution, typically using sterile water for injection or another specified diluent. The final solution should be filtered through a 0.2 µm filter into a sterile vial.

  • Calculate the volume of the this compound solution needed for each animal based on their body weight and the desired dosage (see Table 1).

  • Draw the calculated volume into a sterile syringe using an aseptic technique.

  • Administer the injection into a suitable muscle mass, avoiding major nerves and blood vessels. For pigs, do not administer more than 3.5 ml per injection site.[6]

Protocol 3: Efficacy Study of this compound in a Murine Infection Model (General Workflow)

This protocol provides a general workflow for assessing the in vivo efficacy of this compound in a mouse model of bacterial infection, inspired by a neutropenic thigh infection model.[10]

Efficacy_Study_Workflow Animal_Acclimation Animal Acclimation (e.g., BALB/c mice) Induce_Neutropenia Induce Neutropenia (optional, e.g., cyclophosphamide) Animal_Acclimation->Induce_Neutropenia Bacterial_Infection Induce Bacterial Infection (e.g., intramuscular injection of MRSA) Induce_Neutropenia->Bacterial_Infection Group_Allocation Randomly Allocate to Treatment Groups Bacterial_Infection->Group_Allocation Treatment_Administration Administer Treatment (this compound vs. Vehicle Control) Group_Allocation->Treatment_Administration Monitor_Health Monitor Animal Health and Clinical Signs Treatment_Administration->Monitor_Health Euthanasia_Tissue_Collection Euthanasia and Tissue Collection (e.g., thigh muscle) Monitor_Health->Euthanasia_Tissue_Collection Bacterial_Load_Quantification Quantify Bacterial Load (CFU counting) Euthanasia_Tissue_Collection->Bacterial_Load_Quantification Data_Analysis Data Analysis and Comparison of Groups Bacterial_Load_Quantification->Data_Analysis

Figure 2: General Workflow for a this compound Efficacy Study.

Methodology:

  • Animal Model: Use an appropriate mouse strain (e.g., BALB/c) and allow for an acclimatization period.

  • Induction of Infection: For a localized infection model, a specific pathogen (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) can be injected into the thigh muscle.

  • Treatment Groups: Establish at least two groups: a control group receiving a vehicle solution and a treatment group receiving this compound at a specified dose (e.g., 20 mg/kg).[10]

  • Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, oral gavage, or intramuscular injection) at predetermined time points post-infection.

  • Monitoring: Observe the animals for clinical signs of illness and record body weight changes.

  • Endpoint Analysis: At a defined time point after treatment, euthanize the animals and aseptically collect the infected tissue (e.g., thigh muscle).

  • Bacterial Load Determination: Homogenize the collected tissue and perform serial dilutions for plating on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Statistical Analysis: Compare the bacterial loads between the this compound-treated and control groups to determine the efficacy of the treatment.

Important Considerations

  • Drug Interactions: this compound should not be administered concurrently with polyether ionophores such as monensin, narasin, or salinomycin, as this can lead to severe adverse effects, including death.[10]

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Prudent Use: To mitigate the development of antimicrobial resistance, this compound should be used judiciously and based on a confirmed diagnosis of a susceptible pathogen.[12]

References

Application Notes and Protocols for Tiamulin Administration in Swine Respiratory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tiamulin in experimental swine respiratory disease models, with a focus on Mycoplasma hyopneumoniae and Actinobacillus pleuropneumoniae. The included protocols and data are intended to serve as a guide for designing and conducting research to evaluate the efficacy of this compound and other novel therapeutic agents.

Introduction

This compound is a pleuromutilin antibiotic that is effective against a variety of Gram-positive bacteria, mycoplasmas, and spirochetes.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] In veterinary medicine, this compound is widely used for the treatment and control of respiratory and enteric diseases in swine. This document outlines experimental models of swine respiratory disease and protocols for the administration and evaluation of this compound.

Data Presentation

Table 1: Efficacy of this compound in Mycoplasma hyopneumoniae Challenge Models
Study ReferenceAnimal ModelChallenge StrainThis compound DosageAdministration RouteKey Efficacy ParametersResults
Ross RF, Cox DF. (1986)[2]Conventional swineLung homogenate containing M. hyopneumoniae60, 120, or 180 mg/LDrinking water for 10 daysMacroscopic and microscopic lung lesions, clinical evaluation, daily gain, feed efficiencyNo significant difference in lesion severity, clinical signs, or performance parameters compared to the control group.[2]
Roberts E, et al. (2011)[3]Nursery pigs with Porcine Respiratory Disease Complex (PRDC)Natural infection including M. hyopneumoniae137.5 ppm and 165.0 ppmIn-feed for 17 daysTreatment success (body temp < 40°C, respiratory & depression scores < 2), percent pneumonia lesions, mortality165.0 ppm group showed significantly better treatment success, lower lesion scores, and lower mortality. 137.5 ppm group had lower lesion scores and mortality.[3]
Roberts E, et al. (2011)[3]Six-week-old naive pigsExperimental challenge with M. hyopneumoniae137.5 ppm and 165.0 ppmIn-feed for 17 daysPercent pneumonia lesionsBoth treatment groups had significantly lower pneumonia lesion scores compared to the control group (11.76% and 16.02% vs. 22.35%).[3]
Table 2: Efficacy of this compound in Actinobacillus pleuropneumoniae Challenge Models
Study ReferenceAnimal ModelChallenge StrainThis compound DosageAdministration RouteKey Efficacy ParametersResults
Schultz & Anderson (1983) as cited in Burch (2012)[4]Conventional swineA. pleuropneumoniae (ST5)60, 120, and 180 ppmDrinking water for 5 daysMortality, lung lesions180 ppm showed a bactericidal effect and was highly effective. 120 ppm had an intermediate effect.[4]

Experimental Protocols

Mycoplasma hyopneumoniae Experimental Challenge Model

This protocol is based on methodologies described in the literature for inducing mycoplasmal pneumonia in swine.[3][5]

Objective: To evaluate the efficacy of this compound in an experimental Mycoplasma hyopneumoniae infection model in swine.

Materials:

  • Healthy, weaned pigs (4-6 weeks of age), free from M. hyopneumoniae and other respiratory pathogens.

  • M. hyopneumoniae challenge inoculum (e.g., lung homogenate from a known positive source or a cultured isolate).

  • This compound hydrogen fumarate.

  • Appropriate housing with biosecurity measures.

  • Necropsy and sample collection equipment.

Procedure:

  • Acclimation: House pigs in an environmentally controlled facility for at least 7 days prior to the start of the study to allow for acclimation.

  • Challenge: Anesthetize pigs and intratracheally inoculate with a standardized dose of M. hyopneumoniae inoculum. A control group should receive a sham inoculation with sterile medium.

  • Clinical Observation: Monitor pigs daily for clinical signs of respiratory disease, including coughing, dyspnea, and general demeanor. Record observations using a standardized scoring system.

  • Treatment Initiation: Begin this compound administration at the onset of clinical signs (e.g., when a certain percentage of the group is coughing).

  • This compound Administration:

    • In-feed: Prepare medicated feed with the desired concentration of this compound (e.g., 137.5 ppm or 165.0 ppm).[3]

    • Drinking water: Prepare medicated drinking water with the desired concentration of this compound (e.g., 60, 120, or 180 mg/L).[5]

  • Treatment Duration: Administer this compound for a specified period (e.g., 10-17 days).[3][5]

  • Post-Treatment Observation: Continue to monitor pigs for a period after treatment cessation (e.g., 21 days) to assess for relapse.[5]

  • Necropsy and Lesion Scoring: At the end of the study, euthanize all pigs and perform a detailed necropsy. Evaluate the lungs for gross lesions typical of enzootic pneumonia and score the severity of pneumonia.

  • Sample Collection: Collect lung tissue samples for histopathology and bacterial quantification (e.g., qPCR or culture).

Actinobacillus pleuropneumoniae Experimental Challenge Model

This protocol is based on established models of porcine pleuropneumonia.[4][6]

Objective: To assess the therapeutic efficacy of this compound in an acute Actinobacillus pleuropneumoniae infection model.

Materials:

  • Healthy, weaned pigs (5-8 weeks of age) from a herd with no history of A. pleuropneumoniae infection.[6]

  • A virulent strain of A. pleuropneumoniae (e.g., serotype 1, 5, or 7).[7]

  • This compound hydrogen fumarate.

  • Appropriate housing with strict biosecurity protocols.

  • Equipment for clinical monitoring, necropsy, and sample collection.

Procedure:

  • Acclimation: Acclimate pigs to the research facility for a minimum of one week.

  • Challenge: Challenge pigs via intranasal or aerosol administration of a standardized dose of a broth culture of A. pleuropneumoniae.[4][6]

  • Clinical Monitoring: Closely monitor pigs for the onset of acute clinical signs, including fever, respiratory distress ("thumping"), anorexia, and lethargy.[7] Record rectal temperatures and clinical scores at regular intervals.

  • Treatment Initiation: Administer this compound upon the first signs of clinical pneumonia.[4]

  • This compound Administration: Provide this compound in the drinking water at specified concentrations (e.g., 60, 120, 180 ppm).[4]

  • Treatment Duration: Continue treatment for a predetermined period, typically 5 days for acute infections.[4]

  • Endpoint Assessment: The primary endpoints for efficacy are typically mortality and lung lesion scores.

  • Bacteriology: Collect lung tissue samples to confirm the presence and quantify the load of A. pleuropneumoniae.[6]

Visualizations

Mechanism of Action and Proposed Anti-Inflammatory Signaling Pathway

Tiamulin_Mechanism_and_Proposed_Pathway cluster_bacteria Bacterial Cell cluster_host Host Cell (e.g., Macrophage) This compound This compound Ribosome 50S Ribosomal Subunit This compound->Ribosome Binds to Bacterial_Growth Bacterial Growth and Replication Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Peptidyl Transferase Protein_Synthesis->Bacterial_Growth Bacterial_Pathogens Bacterial Pathogens (e.g., M. hyo, A.p.) TLR Toll-like Receptors (TLRs) Bacterial_Pathogens->TLR Activate NFkB_Pathway NF-κB Signaling Pathway TLR->NFkB_Pathway MAPK_Pathway MAPK Signaling Pathway TLR->MAPK_Pathway Proinflammatory_Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-1β) NFkB_Pathway->Proinflammatory_Cytokines Induce Transcription MAPK_Pathway->Proinflammatory_Cytokines Induce Transcription Inflammation Lung Inflammation and Tissue Damage Proinflammatory_Cytokines->Inflammation Tiamulin_Host This compound (Proposed Effect) Tiamulin_Host->NFkB_Pathway Potential Inhibition (Hypothesized) Tiamulin_Host->MAPK_Pathway Potential Inhibition (Hypothesized)

Caption: this compound's mechanism and proposed anti-inflammatory pathway.

Experimental Workflow for this compound Efficacy Testing

Tiamulin_Efficacy_Workflow cluster_setup Experimental Setup cluster_challenge Challenge Phase cluster_treatment Treatment & Observation cluster_evaluation Efficacy Evaluation Animal_Selection Select Healthy, Pathogen-Free Swine Acclimation Acclimate Animals (≥ 7 days) Animal_Selection->Acclimation Randomization Randomize into Treatment Groups Acclimation->Randomization Challenge Bacterial Challenge (e.g., M. hyo or A.p.) Randomization->Challenge Clinical_Monitoring Daily Clinical Monitoring & Scoring Challenge->Clinical_Monitoring Treatment Administer this compound or Placebo Clinical_Monitoring->Treatment Necropsy Necropsy at Study Termination Treatment->Necropsy Lesion_Scoring Gross & Microscopic Lung Lesion Scoring Necropsy->Lesion_Scoring Sample_Analysis Bacterial Load Quantification & Histopathology Necropsy->Sample_Analysis Data_Analysis Statistical Analysis of Efficacy Endpoints Lesion_Scoring->Data_Analysis Sample_Analysis->Data_Analysis

Caption: Workflow for evaluating this compound efficacy in swine models.

Discussion and Future Directions

The provided protocols and data summarize key aspects of this compound administration in swine respiratory disease models. While this compound's efficacy against A. pleuropneumoniae is well-documented, its effectiveness in M. hyopneumoniae models can be variable and may depend on the specific study design and challenge severity.[3][5]

A significant area for future research is the potential immunomodulatory and anti-inflammatory effects of this compound. While its primary mechanism is antibacterial, other antibiotics have been shown to possess anti-inflammatory properties.[8] The pleuromutilin antibiotic lefamulin, for instance, has demonstrated anti-inflammatory effects in a mouse model of lung inflammation by reducing pro-inflammatory cytokines and chemokines.[8] It is hypothesized that this compound may exert similar effects in swine, potentially by modulating key inflammatory signaling pathways such as NF-κB and MAPK.[9][10] Further studies are warranted to investigate these potential mechanisms in porcine models, as this could provide additional rationale for the use of this compound in the management of swine respiratory disease. Such studies could involve the analysis of cytokine profiles in bronchoalveolar lavage fluid and lung tissue from this compound-treated and control animals in the context of a bacterial challenge.

References

Application Notes and Protocols for Studying Tiamulin's Cytotoxic Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tiamulin is a pleuromutilin antibiotic primarily used in veterinary medicine to treat various bacterial infections in livestock. However, concerns regarding its potential cytotoxic effects on mammalian cells, particularly hepatocytes, have necessitated the development of robust in vitro models to study its mechanism of action and assess its safety profile. These application notes provide a comprehensive overview of the cell culture models and experimental protocols used to investigate this compound-induced cytotoxicity. The information is intended for researchers, scientists, and drug development professionals working in toxicology, pharmacology, and veterinary sciences.

Cell Culture Models

Several cell lines have been employed to investigate the cytotoxic effects of this compound, each offering unique advantages for studying specific aspects of cellular toxicity.

  • Primary Pig Hepatocytes: As this compound is extensively used in swine, primary pig hepatocytes represent a highly relevant model for studying its metabolism and hepatotoxicity. These cells provide a physiological context that closely mimics the in vivo situation.

  • Human Hepatocellular Carcinoma (HepG2): The HepG2 cell line is a widely used model in toxicology due to its metabolic capabilities, including cytochrome P450 activity, making it suitable for studying drug-induced liver injury.[1][2]

  • Human Embryonic Kidney (HEK-293): HEK-293 cells are a versatile and easy-to-transfect cell line, often used to investigate general mechanisms of cytotoxicity and the effects of compounds on cellular signaling pathways.[1][2]

  • Human Neuroblastoma (SH-SY5Y): The SH-SY5Y cell line is a valuable tool for assessing the potential neurotoxic effects of compounds.[1][2]

  • Murine Macrophage (RAW264.7): RAW264.7 cells are used to evaluate the immunomodulatory and cytotoxic effects of substances on immune cells.

Summary of this compound's Cytotoxic Effects

This compound has been shown to induce cytotoxicity in a dose- and time-dependent manner across various cell lines. The primary mechanisms underlying its toxicity involve the inhibition of mitochondrial activity, induction of oxidative stress through the generation of reactive oxygen species (ROS), and the subsequent triggering of apoptosis.[1][2]

Quantitative Data on this compound Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different human cell lines after 72 hours of exposure, as determined by various cytotoxicity assays.

Cell LineAssayIC50 Range (µg/mL)Reference
SH-SY5YLysosomal Activity (NRU)2.1 - >200[1]
HepG2Mitochondrial Activity (MTT)13.9 - 39.5[1]
HEK-293DNA Synthesis (BrdU)8.5 - 76.9[1]

Experimental Protocols

Detailed methodologies for key experiments used to assess this compound's cytotoxicity are provided below.

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells, forming a purple formazan product.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound (e.g., 1.56 to 200 µg/mL) and a vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 72 hours).[1]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

This assay quantifies the release of LDH from damaged cells into the culture medium.

Protocol:

  • Seed and treat cells as described for the MTT assay.

  • After the treatment period, carefully collect the cell culture supernatant.

  • Prepare a reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).

  • Add the reaction mixture to the supernatant in a new 96-well plate.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Protocol:

  • Seed and treat cells as described for the MTT assay.

  • Remove the treatment medium and add medium containing Neutral Red (e.g., 50 µg/mL).

  • Incubate for 2-3 hours at 37°C.

  • Remove the dye-containing medium and wash the cells with PBS.

  • Add a destain solution (e.g., 50% ethanol, 1% acetic acid) to each well and shake for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control.

This immunoassay detects the incorporation of the thymidine analog BrdU into newly synthesized DNA.

Protocol:

  • Seed and treat cells as described for the MTT assay.

  • During the last 2-4 hours of treatment, add BrdU labeling solution to each well.

  • Remove the medium, fix, and denature the cellular DNA according to the manufacturer's protocol.

  • Add an anti-BrdU antibody conjugated to a peroxidase.

  • Add the substrate and measure the colorimetric reaction using a microplate reader.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in 6-well plates and treat with this compound.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Oxidative Stress Assay

This assay uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate.

  • Treat cells with this compound for the desired time.

  • Wash the cells with PBS and then incubate with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.

  • Wash the cells again to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Assessing this compound's Cytotoxicity

G cluster_setup Experimental Setup cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis cell_culture Cell Seeding (e.g., HepG2, SH-SY5Y, HEK-293) treatment This compound Treatment (Dose- and Time-Response) cell_culture->treatment viability Cell Viability Assays (MTT, LDH, NRU) treatment->viability proliferation Proliferation Assay (BrdU) treatment->proliferation apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis ros Oxidative Stress Assay (ROS Detection) treatment->ros ic50 IC50 Determination viability->ic50 proliferation->ic50 mechanism Elucidation of Cytotoxic Mechanisms apoptosis->mechanism ros->mechanism

Caption: General experimental workflow for studying this compound's cytotoxicity.

This compound-Induced Oxidative Stress and Apoptosis Signaling Pathway

G cluster_this compound cluster_cell Cellular Response cluster_apoptosis Apoptotic Cascade This compound This compound Mitochondria Mitochondria This compound->Mitochondria Inhibition of mitochondrial activity ROS Increased ROS (Oxidative Stress) Mitochondria->ROS Bcl2 Bcl-2 Family (e.g., ↓Bcl-2, ↑Bax) Mitochondria->Bcl2 Mitochondrial Pathway Nrf2 Nrf2 Pathway (Potential Involvement) ROS->Nrf2 Apoptosis Apoptosis ROS->Apoptosis Apoptosis->Bcl2 Caspases Caspase Activation (e.g., Caspase-3) Apoptosis->Caspases Bcl2->Caspases CellDeath Cell Death Caspases->CellDeath

References

Application Notes and Protocols for Tiamulin Stock Solution Preparation and Storage in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of Tiamulin stock solutions for in vitro and in vivo research applications. This compound, a pleuromutilin antibiotic, is a valuable tool for studying bacterial protein synthesis and for the development of new antimicrobial agents. Proper preparation and storage of stock solutions are critical for ensuring experimental reproducibility and accuracy.

Chemical Properties and Solubility

This compound is most commonly available as this compound hydrogen fumarate, a salt with improved water solubility and stability.[1][2][3] It is a white to off-white crystalline solid.[4]

Table 1: Solubility of this compound Fumarate in Various Solvents

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)~15 mg/mL[4]
Dimethylformamide (DMF)~30 mg/mL[4]
Ethanol~1 mg/mL[4]
MethanolSoluble[1][5]
Phosphate-Buffered Saline (PBS, pH 7.2)~10 mg/mL[4]
WaterSparingly soluble (this compound base is practically insoluble)[6][7][8]
0.1% L-tartaric acid solutionUsed as a diluent for standards[8]

Recommended Solvents for Stock Solutions

The choice of solvent for preparing a this compound stock solution depends on the intended downstream application and the required concentration.

  • For most in vitro cell-based assays , Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power and compatibility with cell culture media at low final concentrations.

  • For applications requiring an organic solvent-free solution , Phosphate-Buffered Saline (PBS) at pH 7.2 can be used, although the stability of aqueous solutions is limited.[4]

  • For analytical purposes , such as High-Performance Liquid Chromatography (HPLC), methanol or a solution of 0.1% L-tartaric acid in water are suitable.[5][8]

Experimental Protocols

Protocol for Preparing a 10 mg/mL this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound fumarate in DMSO.

Materials:

  • This compound fumarate (crystalline solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Sterile, disposable serological pipettes or micropipettes with sterile, filter tips

  • Vortex mixer

  • Optional: 0.22 µm syringe filter (if sterile filtration is required)

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound fumarate vial and DMSO to equilibrate to room temperature.

  • Weighing this compound Fumarate: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound fumarate (e.g., 10 mg) into the vial.

  • Solvent Addition: Using a sterile pipette, add the calculated volume of DMSO to the vial containing the this compound fumarate. For a 10 mg/mL solution, add 1 mL of DMSO for every 10 mg of this compound fumarate.

  • Dissolution: Cap the vial securely and vortex thoroughly until the this compound fumarate is completely dissolved. Gentle warming to 37°C and sonication can aid dissolution if necessary.[9]

  • Sterile Filtration (Optional): If the stock solution needs to be sterile for cell culture applications, filter it through a 0.22 µm syringe filter into a new sterile vial.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and storage temperature. Store the aliquots as recommended in Table 2.

Protocol for Preparing a 10 mg/mL this compound Stock Solution in PBS (pH 7.2)

This protocol is for applications where an organic solvent-free solution is required. Note the limited stability of aqueous solutions.

Materials:

  • This compound fumarate (crystalline solid)

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Sterile, disposable serological pipettes or micropipettes with sterile, filter tips

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Weighing this compound Fumarate: Following the procedure in section 3.1, weigh the desired amount of this compound fumarate into a sterile vial.

  • Solvent Addition: Add the calculated volume of sterile PBS (pH 7.2) to the vial.

  • Dissolution: Cap the vial and vortex until the solid is completely dissolved.

  • Sterilization: Filter the solution through a 0.22 µm syringe filter into a new sterile vial.

  • Usage and Storage: It is highly recommended to use this aqueous solution on the same day of preparation.[4] We do not recommend storing the aqueous solution for more than one day.[4]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound stock solutions.

Table 2: Recommended Storage Conditions and Stability of this compound Stock Solutions

SolventStorage TemperatureStabilityReference
DMSO-20°CUp to 1 month[9][10]
DMSO-80°CUp to 6 months[9][10]
Methanol-20°CUp to 6 months[5]
PBS (pH 7.2)4°CNot recommended for more than one day[4]
Crystalline SolidRoom Temperature≥ 4 years[4]

Note: Always refer to the manufacturer's instructions for specific storage recommendations. Avoid repeated freeze-thaw cycles.

Visualized Experimental Workflow and Mechanism of Action

Tiamulin_Stock_Preparation Experimental Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps start Start weigh Weigh this compound Fumarate start->weigh solvent Add Solvent (e.g., DMSO) weigh->solvent dissolve Vortex to Dissolve solvent->dissolve optional_heat Optional: Warm to 37°C / Sonicate dissolve->optional_heat filter Optional: Sterile Filter (0.22 µm) dissolve->filter optional_heat->dissolve aliquot Aliquot into Single-Use Vials filter->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end Tiamulin_Mechanism_of_Action This compound's Mechanism of Action cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) (23S rRNA) Peptide_Bond_Formation Peptide Bond Formation Peptidyl_Transferase_Center->Peptide_Bond_Formation Catalyzes mRNA mRNA This compound This compound This compound->Peptidyl_Transferase_Center Binds to This compound->Peptide_Bond_Formation Inhibits tRNA Aminoacyl-tRNA tRNA->Peptidyl_Transferase_Center Enters A-site Protein_Synthesis_Inhibition Protein Synthesis Inhibition Peptide_Bond_Formation->Protein_Synthesis_Inhibition Leads to

References

Troubleshooting & Optimization

Technical Support Center: Tiamulin-Ionophore Co-culture Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the interaction between the antibiotic Tiamulin and ionophore compounds in co-culture and in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the toxic interaction between this compound and certain ionophores?

A1: The toxic interaction is primarily metabolic. This compound acts as a potent inhibitor of the cytochrome P450 enzyme system in the liver, specifically the CYP3A subfamily of enzymes.[1][2][3] These enzymes are crucial for the detoxification and metabolism of many drugs, including polyether ionophores like monensin, salinomycin, and narasin.[1][4] By inhibiting these enzymes, this compound prevents the breakdown of the ionophore, leading to its rapid accumulation in the bloodstream and tissues, reaching toxic concentrations that can cause severe cellular damage, particularly to muscle tissue.[2][5][6]

Q2: Are all ionophores equally dangerous when combined with this compound?

A2: No, the severity of the interaction varies significantly depending on the specific ionophore used. The interaction is most severe and potentially lethal with monovalent ionophores such as monensin, narasin, and salinomycin.[4][6] A milder interaction, often resulting in temporary growth inhibition, is observed with maduramicin and semduramicin.[4][6][7] Lasalocid is generally considered compatible with this compound.[4][6]

Q3: What are the typical signs of this compound-ionophore toxicity observed in animal models or cell cultures?

A3: In animal models (primarily poultry and swine), the primary targets are skeletal and cardiac muscle.[7][8][9] Clinical signs include refusal to eat (anorexia), lethargy, muscle weakness, tremors, incoordination (ataxia), and respiratory distress.[5][10][11] In severe cases, this can progress to paralysis and sudden death.[4][12] In in-vitro co-cultures using cell lines like myoblasts or hepatocytes, the interaction manifests as a significant and rapid decrease in cell viability and proliferation, often accompanied by morphological signs of apoptosis or necrosis.

Q4: How can I confirm that unexpected cell death in my co-culture is due to this specific interaction?

A4: To confirm the interaction, you should run parallel control experiments. This includes treating cells with this compound alone, the ionophore alone (at the same concentration), and a vehicle control. A significant increase in cytotoxicity in the co-culture group compared to the sum of the effects of the individual drug treatments would strongly suggest a synergistic toxic interaction. Further confirmation can be achieved by measuring the metabolic activity of CYP3A enzymes in your cell model and demonstrating its inhibition by this compound.

Q5: Are there species-specific differences to consider when designing experiments?

A5: Yes, there are significant species-specific differences in susceptibility to ionophore toxicity. For instance, chickens have a higher turnover rate of CYP450 enzymes and are more resistant to ionophore toxicity compared to turkeys or cattle.[7] Horses are exceptionally sensitive to ionophores like monensin.[13][14] When selecting an in-vitro model, using cell lines derived from the species of interest (e.g., avian or porcine hepatocytes) is highly recommended to obtain the most relevant data.

Troubleshooting Guide for In-Vitro Experiments

Problem Potential Cause Recommended Solution
Massive, rapid cell death in co-culture wells, even at low drug concentrations. Synergistic toxicity is occurring as expected, but concentrations may be too high for establishing a dose-response curve.Perform a dose-response titration experiment. Start with a much lower concentration range for both the ionophore and this compound. Keep the concentration of one drug constant while titrating the other to map the interaction curve.
High variability and inconsistent results between replicate experiments. 1. Inconsistent drug concentrations due to precipitation or degradation. 2. Cell culture instability (e.g., passage number, confluency). 3. Cross-contamination of reagents.1. Prepare fresh drug solutions for each experiment. Verify drug solubility in your culture medium. 2. Standardize your cell culture protocol. Use cells within a narrow passage number range and seed at a consistent density. Ensure uniform confluency at the time of treatment. 3. Use dedicated, sterile pipette tips and reagent reservoirs for each drug to prevent cross-contamination.
No observable toxic interaction when one is expected (e.g., this compound + Monensin). 1. The cell line used has low or absent expression of the necessary cytochrome P450 enzymes (CYP3A). 2. The concentrations of one or both drugs are too low to elicit an effect.1. Verify the expression of CYP3A enzymes in your cell line via RT-qPCR or Western blot. Consider using primary hepatocytes or a metabolically competent cell line.[15] 2. Review the literature for effective concentration ranges. Run a pilot experiment with a broad range of concentrations for both compounds to identify a responsive window.
Difficulty differentiating between additive and synergistic effects. The experimental design may not be robust enough to make a statistical distinction.Employ the Bliss Independence or Loewe Additivity models to formally assess synergy. This requires a matrix-style experimental design with multiple concentrations of both drugs.

Data Presentation: this compound Interaction Severity with Common Ionophores

The following table summarizes the known interaction severity between therapeutic doses of this compound and various ionophores. This data is critical for risk assessment and experimental design.

IonophoreInteraction SeverityTypical OutcomeReference
Monensin Severe / StrongPotentially lethal toxicity, myopathy, cardiomyopathy.[4][6][16][4][6][7][16]
Narasin Severe / StrongPotentially lethal toxicity, myopathy.[4][6][16][4][6][16]
Salinomycin Severe / StrongPotentially lethal toxicity, myopathy.[4][6][16][17][4][6][16][17]
Maduramicin Mild / ModerateTemporary growth depression, reduced feed intake.[4][6][18][4][6][7][18]
Semduramicin Mild / ModerateTemporary negative effects on body weight.[4][6][7][4][6][7]
Lasalocid CompatibleNo significant adverse effects reported.[4][6][4][6]

Experimental Protocols

Protocol 1: In-Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound-ionophore co-treatment on cell viability.

  • Cell Seeding: Seed myoblast or hepatocyte cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Drug Preparation: Prepare stock solutions of this compound and the selected ionophore in a suitable solvent (e.g., DMSO). Make serial dilutions in complete cell culture medium to achieve the final desired concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).

  • Treatment: Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include the following controls:

    • Vehicle control (medium with solvent only)

    • This compound only (at various concentrations)

    • Ionophore only (at various concentrations)

    • This compound + Ionophore combinations

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot dose-response curves to determine IC₅₀ values.

Protocol 2: Cytochrome P450 (CYP3A) Inhibition Assay

This protocol uses liver microsomes to directly measure the inhibitory effect of this compound on ionophore metabolism.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare solutions of the ionophore (substrate) and this compound (inhibitor) in the reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine liver microsomes (e.g., from porcine or avian sources), the ionophore substrate, and varying concentrations of this compound. Include a control reaction with no this compound.

    • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH-generating system.

  • Incubation: Incubate for a predetermined time (e.g., 30 minutes) at 37°C in a shaking water bath.

  • Stop Reaction: Terminate the reaction by adding a stopping solution, such as ice-cold acetonitrile.

  • Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) or LC-MS/MS to quantify the amount of remaining ionophore substrate or the formation of its metabolites.

  • Data Interpretation: Calculate the rate of metabolism in the presence and absence of this compound. A decrease in metabolism with increasing this compound concentration indicates inhibition of CYP3A activity.

Visualizations

Metabolic_Pathway_Inhibition cluster_liver Hepatocyte (Liver Cell) This compound This compound CYP3A CYP3A Enzyme This compound->CYP3A Inhibition Ionophore Ionophore (e.g., Monensin) Ionophore->CYP3A Metabolism Metabolites Inactive Metabolites CYP3A->Metabolites Detoxification Accumulation Toxic Accumulation of Ionophore CYP3A->Accumulation Myotoxicity Cell Damage (Myotoxicity) Accumulation->Myotoxicity Leads to Experimental_Workflow cluster_invitro In-Vitro Assessment start Hypothesis: This compound potentiates ionophore toxicity cell_culture 1. Culture Target Cells (e.g., Hepatocytes, Myoblasts) start->cell_culture treatment 2. Co-treat with this compound and Ionophore Matrix cell_culture->treatment viability_assay 3. Perform Cell Viability Assay (e.g., MTT, LDH) treatment->viability_assay cyp_assay 4. Conduct CYP3A Inhibition Assay treatment->cyp_assay analysis 5. Data Analysis (IC50, Synergy Models) viability_assay->analysis cyp_assay->analysis conclusion Conclusion: Quantify synergistic interaction analysis->conclusion Interaction_Severity cluster_severe Severe Interaction cluster_mild Mild Interaction cluster_compatible Compatible This compound This compound Co-administration Monensin Monensin This compound->Monensin Narasin Narasin This compound->Narasin Salinomycin Salinomycin This compound->Salinomycin Maduramicin Maduramicin This compound->Maduramicin Semduramicin Semduramicin This compound->Semduramicin Lasalocid Lasalocid This compound->Lasalocid

References

Technical Support Center: HPLC Analysis for Tiamulin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the High-Performance Liquid Chromatography (HPLC) quantification of Tiamulin.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you quickly identify and resolve issues in your experiments.

Question: My this compound peak is tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It can compromise peak integration and reduce resolution.[1] The primary cause is often secondary interactions between the analyte and the stationary phase.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: this compound, a basic compound, can interact with acidic residual silanol groups on the silica-based C18 column surface, causing tailing.[2][3]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2-3) protonates the silanol groups, minimizing these secondary interactions.[2][1]

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces tailing for basic compounds.[4][5]

    • Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[3]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[3][4][6]

    • Solution: Reduce the injection volume or dilute the sample concentration.[1][6]

  • Column Degradation: A contaminated or old column can lose its efficiency and cause peak shape issues.[1][5] Voids in the column packing can also be a cause.[4]

    • Solution: Flush the column with a strong solvent or, if the problem persists, replace the column.[1] Using a guard column can help extend the life of your analytical column.[6]

Question: I am observing peak fronting for my this compound analyte. What should I do?

Answer:

Peak fronting, an asymmetry where the front of the peak is broader than the back, is often related to column overload or issues with the sample solvent.[6][7][8]

Potential Causes and Solutions:

  • Concentration Overload: The sample concentration may be too high for the column's capacity.[6]

    • Solution: Dilute the sample or reduce the injection volume.[9]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile), it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.[7][10]

    • Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[1][9]

  • Column Collapse or Poor Packing: A physical issue with the column, such as a collapsed bed, can lead to uneven flow and peak fronting.[7][8][9] This is often accompanied by a sudden decrease in retention time.[10]

    • Solution: Replace the column and ensure operating conditions (pH, pressure) are within the manufacturer's recommendations.[8]

Question: Why am I seeing ghost peaks in my chromatogram?

Answer:

Ghost peaks are unexpected peaks that appear in your chromatogram, often during blank runs, and are not related to your sample.[11] They are frequently observed in gradient elution methods and can arise from various sources of contamination.[12][13]

Potential Causes and Solutions:

  • Contaminated Mobile Phase: Impurities in solvents (even HPLC-grade) or buffers can accumulate on the column and elute as ghost peaks, especially during a gradient.[12][14][15]

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.[13][14] Filter all aqueous buffers before use.

  • System Contamination/Carryover: Residuals from previous injections can elute in subsequent runs.[11][13] Contaminants can build up in the injector, tubing, or guard column.[13]

    • Solution: Implement a robust needle wash protocol and run blank gradients to flush the system. Regularly maintain and clean system components.[12]

  • Sample Vials/Caps: Leachables from plastic vials or septa can introduce contaminants.

    • Solution: Use high-quality, low-bleed vials and caps. Run a blank with just the solvent that will be used for sample dissolution to check for contaminants from the vial itself.

Question: My baseline is very noisy. How can I improve it?

Answer:

A noisy baseline reduces the signal-to-noise ratio (S/N), which can negatively impact the detection and quantification of low-concentration analytes.[16][17]

Potential Causes and Solutions:

  • Inadequate Mobile Phase Degassing: Dissolved gas in the mobile phase can form bubbles in the pump or detector flow cell, causing pressure fluctuations and baseline noise.[18]

    • Solution: Ensure the online degasser is functioning correctly or degas the mobile phase manually using vacuum filtration, sonication, or helium sparging.[18]

  • Pump Issues: Worn pump seals or faulty check valves can cause pressure pulsations, leading to a rhythmic baseline.[15]

    • Solution: Perform regular preventative maintenance on the pump, including replacing seals and check valves as needed.[15]

  • Detector Lamp or Flow Cell Issues: A deteriorating detector lamp or a contaminated flow cell can be a source of noise.[15][18] Air bubbles trapped in the flow cell are also a common cause.[18][19]

    • Solution: Check the lamp's energy output and age; replace if necessary. Flush the flow cell with a suitable solvent (like methanol or isopropanol) to remove contaminants or dislodge air bubbles.[18]

  • Mobile Phase Contamination/Miscibility: Using low-quality solvents or a mobile phase that is not properly mixed or has poor miscibility can contribute to baseline noise.[16][19]

    • Solution: Use HPLC-grade solvents and ensure mobile phase components are fully miscible and thoroughly mixed.[19]

Question: My retention times are shifting between injections. What is causing this?

Answer:

Consistent retention times are critical for reliable peak identification. Shifting retention times can indicate a problem with the column, mobile phase, or pump.

Potential Causes and Solutions:

  • Insufficient Column Equilibration: If the column is not fully equilibrated with the mobile phase at the start of each run, retention times can drift, especially in gradient methods.[20]

    • Solution: Increase the column equilibration time between runs. A good rule of thumb is to flush with 5-10 column volumes of the initial mobile phase.[20]

  • Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can alter its elution strength, causing retention times to shift.[21]

    • Solution: Prepare fresh mobile phase daily. Ensure precise measurements when preparing mixtures. Keep the mobile phase reservoir covered to prevent evaporation of the more volatile components.

  • Column Temperature Fluctuations: Changes in the column temperature affect mobile phase viscosity and analyte retention.[18]

    • Solution: Use a column oven to maintain a constant and consistent temperature.[18]

  • Flow Rate Inconsistency: A malfunctioning pump or a leak in the system can lead to an unstable flow rate, directly impacting retention times.

    • Solution: Check the system for leaks. If no leaks are found, service the pump to ensure it delivers a consistent flow rate.[20]

Data and Protocols

Quantitative Data Summary

The following tables summarize typical starting conditions for this compound analysis and provide a quick reference for troubleshooting common issues.

Table 1: Typical HPLC Parameters for this compound Quantification

ParameterTypical Value/ConditionSource(s)
Column C18, Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[22]
Mobile Phase Acetonitrile and an aqueous buffer (e.g., Ammonium Carbonate)[22][23]
Example Mobile Phase 80% Acetonitrile / 1% Ammonium Carbonate (90:10, v/v)[23]
Flow Rate 1.0 - 1.5 mL/min[23][24]
Detection Wavelength ~210 nm (this compound has poor UV absorbance at higher wavelengths)[23][24][25]
Column Temperature 25-30 °C[22]
Injection Volume 20 µL[23]
Sample Diluent 0.1% Tartaric Acid or Mobile Phase[22]

Table 2: Troubleshooting Summary - Peak Shape Issues

IssuePotential CauseRecommended Action
Peak Tailing Secondary silanol interactionsLower mobile phase pH; use an end-capped column.[2][1]
Column overloadDilute sample or reduce injection volume.[6]
Peak Fronting Incompatible sample solventDissolve sample in mobile phase.[1]
Concentration overloadDilute sample.[6]
Column bed collapseReplace the column.[8]

Table 3: Troubleshooting Summary - Baseline & Retention Time Issues

IssuePotential CauseRecommended Action
Baseline Noise Inadequate mobile phase degassingDegas mobile phase; check degasser function.[18]
Contaminated detector flow cellFlush the flow cell.[18]
Leaks or faulty pumpCheck for leaks; service the pump.[15]
Retention Time Shift Insufficient column equilibrationIncrease equilibration time.[20]
Mobile phase composition changePrepare fresh mobile phase accurately.[21]
Temperature fluctuationsUse a column oven.[18]
Detailed Experimental Protocol: this compound Quantification in Animal Feed Premix

This protocol provides a standard methodology for the quantification of this compound.

1. Preparation of Standard Solutions

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of this compound hydrogen fumarate analytical standard and dissolve it in a 10 mL volumetric flask with a 0.1% L-tartaric acid solution.[22]

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 ppm) by diluting the stock solution with the same 0.1% tartaric acid solution.[22][23]

2. Sample Preparation (Premix)

  • Accurately weigh 500 mg of the premix sample into a centrifuge tube.[22]

  • Add 25 mL of HPLC-grade water, vortex for 1 minute, and then shake on an orbital shaker for 15 minutes.[22]

  • Centrifuge the mixture. Transfer 20 mL of the supernatant to a 100 mL volumetric flask.[22]

  • Repeat the extraction step on the residue with another 25 mL of water.[22]

  • Combine the supernatants in the 100 mL volumetric flask and dilute to volume with HPLC-grade water.[22]

  • Filter the final extract through a 0.45 µm syringe filter before injection.

3. HPLC System Setup and Analysis

  • HPLC System: An Agilent 1200 series or similar, equipped with a UV-Vis detector, binary pump, autosampler, and column compartment.[22]

  • Column: C18 Gemini NX (150 x 4.6 mm, 5 µm) with a matching guard column.[22]

  • Mobile Phase: Acetonitrile : Methanol : 1% Ammonium Carbonate (25:50:25, v/v/v).[22] Ensure the mobile phase is filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.[22]

  • Detection: 210 nm.[23]

  • Injection Volume: 20 µL.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the series of working standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

HPLC Troubleshooting Workflow

Caption: A logical workflow for diagnosing common HPLC issues.

Experimental Workflow for this compound Quantification

Caption: Standard workflow for HPLC quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a suitable HPLC column for this compound analysis? A C18 reversed-phase column is most commonly used for this compound analysis.[22][23] A column with dimensions such as 4.6 mm x 150 mm and a 5 µm particle size is a good starting point.[22] Using a modern, end-capped C18 column is recommended to minimize peak tailing.

Q2: What is a typical mobile phase for this compound quantification? A mixture of acetonitrile and an aqueous buffer is standard. A common composition involves acetonitrile and an ammonium carbonate solution.[22][23] For example, a mobile phase of 80% acetonitrile and 1% ammonium carbonate (in a 90:10 v/v ratio) has been shown to be effective.[23] The pH of the mobile phase is important; for this compound, a basic pH around 9 can provide good peak shape.[22]

Q3: What is the best UV wavelength for detecting this compound? this compound has poor UV absorbance at commonly used wavelengths like 254 nm.[23][25] The maximum absorbance is in the lower UV range, so a wavelength of around 208-212 nm is recommended for better sensitivity.[23][24]

Q4: How should I prepare my samples for analysis? Sample preparation depends on the matrix. For tissues like pork or chicken, a process involving acetonitrile extraction followed by Solid Phase Extraction (SPE) with a C18 cartridge is effective for cleanup.[23][25] For premixes or medicated feeds, a simpler aqueous or solvent extraction followed by centrifugation and filtration may be sufficient.[22] For plasma samples, a liquid-liquid extraction with a hexane-ethyl acetate mixture is often used.[24]

Q5: My this compound peak is eluting very early (e.g., at 1.5 minutes). How can I increase its retention time? An early eluting peak suggests that the analyte has low retention on the column under the current conditions.[26] To increase retention time, you can:

  • Decrease the organic solvent percentage in your mobile phase (e.g., reduce the amount of acetonitrile).

  • Use a less polar organic solvent if possible, although acetonitrile is common for this compound.

  • Ensure the mobile phase pH is appropriate. This compound has a pKa of ~7.6, and its retention can be sensitive to pH.[26]

  • Use a column with a higher carbon load or a longer column to increase interaction with the stationary phase.[26]

References

Technical Support Center: Troubleshooting Tiamulin Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential interference from Tiamulin in your biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a semi-synthetic pleuromutilin antibiotic used primarily in veterinary medicine.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[2][3] Specifically, it interacts with the peptidyl transferase center, preventing the correct positioning of tRNA and thereby inhibiting peptide bond formation.[3]

Q2: Can this compound interfere with my biological assays?

Yes, this compound can interfere with biological assays, primarily through its biological activity. The most significant interference is observed in cell-based assays where this compound's cytotoxic effects can lead to misleading results. It has been shown to inhibit mitochondrial and lysosomal activity, as well as DNA synthesis in various cell lines.[4] There is currently limited direct evidence to suggest this compound significantly interferes with common enzyme-linked immunosorbent assays (ELISAs), polymerase chain reaction (PCR), or other enzymatic assays by directly inhibiting assay components. However, it is always best practice to validate your assays in the presence of any compound, including this compound.

Q3: My cell-based assay (e.g., cytotoxicity, proliferation) is giving unexpected results in the presence of this compound. What could be the cause?

This compound is known to have cytotoxic effects on various cell lines, which can confound the results of assays measuring cell viability, proliferation, or other cellular functions. This compound can inhibit mitochondrial activity, lysosomal function, and DNA synthesis, all of which are common endpoints in cell-based assays.[4] It is crucial to differentiate between the intended biological effect you are studying and the off-target cytotoxic effects of this compound.

Q4: I am performing an ELISA. Could this compound be interfering?

While there is no widespread evidence of this compound directly interfering with ELISA components (e.g., antibody-antigen binding, enzyme activity), interference can't be entirely ruled out without proper controls. Potential, though unconfirmed, sources of interference could include:

  • Cross-reactivity: In theory, if the assay antibodies are not highly specific, there could be cross-reactivity with this compound or its metabolites, although this is unlikely for well-validated antibody pairs.

  • Matrix effects: If your sample containing this compound has a complex matrix, components of that matrix could interfere with the assay.

Q5: Can this compound affect my PCR or other nucleic acid amplification assays?

There is no direct evidence to suggest that this compound inhibits DNA polymerases used in PCR. However, if this compound is present in a sample derived from cells, its effects on DNA synthesis and cell viability could indirectly impact the amount of template DNA available for amplification.[4] As a general precaution, it is always advisable to use appropriate controls to test for PCR inhibition from any component of the sample matrix.

Troubleshooting Guides

Issue 1: Unexpected Results in Cell-Based Assays

Symptoms:

  • Lower than expected cell viability.

  • Reduced cell proliferation.

  • Altered metabolic activity (e.g., changes in MTT or resazurin reduction).

  • Changes in reporter gene expression (e.g., luciferase, beta-galactosidase).

Possible Cause: this compound is likely exerting its cytotoxic effects on the cells, which can be independent of the specific pathway you are investigating.

Troubleshooting Steps:

  • Determine the Cytotoxic Profile of this compound on Your Cell Line:

    • Perform a dose-response experiment with this compound alone on your specific cell line.

    • Use multiple viability assays that measure different cellular parameters (e.g., ATP levels for metabolic activity, membrane integrity assays like LDH release, and a nuclear stain for cell counting).

    • Determine the IC50 (half-maximal inhibitory concentration) of this compound for your cells. This will help you select a non-cytotoxic concentration for your main experiments, if possible.

  • Include Appropriate Controls:

    • Vehicle Control: Use the same solvent used to dissolve this compound as a negative control.

    • This compound-only Control: Treat cells with this compound at the same concentration used in your experiment to understand its baseline effect.

    • Positive Control for Cytotoxicity: Use a known cytotoxic agent to ensure your assay is working correctly.

  • Optimize this compound Concentration:

    • Based on your cytotoxicity data, use the highest possible concentration of this compound that does not significantly impact cell viability on its own.

  • Consider the Duration of Exposure:

    • If possible, reduce the incubation time of your cells with this compound to minimize its cytotoxic effects while still allowing for the observation of your desired biological outcome.

Issue 2: Suspected Interference in Immunoassays (e.g., ELISA)

Symptoms:

  • Inconsistent or non-reproducible results.

  • Higher or lower than expected signal.

  • High background noise.

Possible Cause: While less likely, direct interference from this compound or indirect effects from the sample matrix are possible.

Troubleshooting Steps:

  • Spike-and-Recovery Experiment:

    • Spike a known concentration of your analyte into a sample matrix containing this compound and a control matrix without this compound.

    • Measure the analyte concentration in both samples.

    • Calculate the recovery rate. A significant deviation from 100% in the this compound-containing sample suggests interference.

  • Serial Dilution:

    • Perform serial dilutions of your this compound-containing sample.

    • If interference is present, the measured analyte concentration may not be linear across the dilution series.

  • Assay Component Check:

    • To rule out direct inhibition of the reporter enzyme (e.g., HRP, ALP), you can perform a simple experiment:

      • Run the final step of the ELISA (substrate addition) in the presence and absence of this compound (without the antibody-antigen complex).

      • A significant difference in signal would indicate direct enzyme inhibition.

Issue 3: Potential Interference in PCR and other Molecular Assays

Symptoms:

  • Reduced or no PCR product.

  • Shift in Ct values in qPCR.

  • Inconsistent amplification.

Possible Cause: Although direct inhibition of DNA polymerase by this compound is not documented, components of the sample matrix or the effect of this compound on the source cells could be inhibitory.

Troubleshooting Steps:

  • Use an Internal Amplification Control (IAC):

    • Include an IAC in your PCR reactions. This is a non-target DNA sequence that is amplified by a separate set of primers in the same reaction.

    • Failure to amplify the IAC indicates the presence of PCR inhibitors in your sample.

  • DNA/RNA Purity:

    • Ensure your nucleic acid purification method effectively removes potential inhibitors. Check the A260/280 and A260/230 ratios of your purified samples.

  • Sample Dilution:

    • Diluting the template DNA/RNA can sometimes dilute out inhibitors to a level where they no longer affect the reaction.

Data Presentation

Table 1: Cytotoxic Effects of this compound on Various Human Cell Lines

Cell LineAssay EndpointIC50 (µg/mL)Reference
SH-SY5YLysosomal Activity2.1 - >200[4]
HepG2Mitochondrial Activity13.9 - 39.5[4]
HEK-293DNA Synthesis8.5 - 76.9[4]

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm with a reference wavelength of 630 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Tiamulin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (50S Subunit) Peptidyl_Transferase_Center Peptidyl Transferase Center Protein_Synthesis Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis Prevents This compound This compound This compound->Peptidyl_Transferase_Center Binds to Inhibition Inhibition tRNA tRNA tRNA->Peptidyl_Transferase_Center Binding Blocked Inhibition->Protein_Synthesis Results in Troubleshooting_Workflow_Cell_Assay Start Unexpected Results in Cell-Based Assay Check_Cytotoxicity Is this compound's cytotoxicity on the cell line known? Start->Check_Cytotoxicity Perform_Cytotoxicity_Assay Perform Dose-Response Cytotoxicity Assay (e.g., MTT) Check_Cytotoxicity->Perform_Cytotoxicity_Assay No Optimize_Concentration Optimize this compound Concentration (Use non-toxic dose) Check_Cytotoxicity->Optimize_Concentration Yes Analyze_IC50 Determine IC50 Perform_Cytotoxicity_Assay->Analyze_IC50 Analyze_IC50->Optimize_Concentration Run_Experiment Run Experiment with Appropriate Controls Optimize_Concentration->Run_Experiment Interpret_Results Interpret Results Run_Experiment->Interpret_Results Logical_Relationship_Interference This compound This compound in Sample Enzyme_Inhibition Reporter Enzyme Inhibition (e.g., HRP, ALP) This compound->Enzyme_Inhibition Potential Binding_Interference Antibody Cross-Reactivity (Immunoassays) This compound->Binding_Interference Potential Polymerase_Inhibition DNA Polymerase Inhibition (PCR) This compound->Polymerase_Inhibition Potential Cytotoxicity Cytotoxicity This compound->Cytotoxicity Protein_Synthesis_Inhibition Inhibition of Protein Synthesis This compound->Protein_Synthesis_Inhibition DNA_Synthesis_Inhibition Inhibition of DNA Synthesis This compound->DNA_Synthesis_Inhibition

References

Validation & Comparative

Validating Tiamulin's antibacterial activity in a preclinical model

Author: BenchChem Technical Support Team. Date: November 2025

Tiamulin, a pleuromutilin antibiotic, stands as a significant therapeutic agent in veterinary medicine, primarily targeting respiratory and enteric infections in swine and poultry. This guide provides a comprehensive comparison of this compound's antibacterial activity against key veterinary pathogens, juxtaposed with other commonly used antibiotics in preclinical models. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in animal health research.

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1] It specifically binds to the 50S ribosomal subunit, preventing the formation of functional initiation complexes and thereby halting the elongation of polypeptide chains.[1] This distinct mechanism of action is crucial as it often circumvents cross-resistance with other antibiotic classes that target protein synthesis, such as macrolides (e.g., tylosin) and tetracyclines.[1]

Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.

cluster_extracellular Extracellular cluster_intracellular Intracellular (Bacterium) This compound This compound Ribosome Bacterial 50S Ribosomal Subunit This compound->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibition of BacterialGrowth Bacterial Growth & Proliferation ProteinSynthesis->BacterialGrowth Leads to cessation of

Caption: this compound's Mechanism of Action.

Comparative In Vitro Activity

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the comparative in vitro activity of this compound against key veterinary pathogens.

Table 1: Comparative MIC Values (µg/mL) Against Mycoplasma Species
AntibioticMycoplasma gallisepticumMycoplasma synoviae
This compound 0.05 [2]0.10 [2]
Tylosin0.10 - 0.20[2]0.20 - 0.40[2]
EnrofloxacinVariesVaries
Lincomycin/SpectinomycinHigher MICs reported[3]Higher MICs reported[3]
OxytetracyclineVariesVaries
Table 2: Comparative MIC Values (µg/mL) Against Swine Enteric Pathogens
AntibioticBrachyspira hyodysenteriaeLawsonia intracellularis (intracellular)
This compound ≤0.125 - 2.0 [4]≤0.5 [4]
Valnemulin≤0.125 - 2.0[4]≤0.5[4]
LincomycinVariable, resistance reported[5]>128[4]
TylosinIntermediate activity[4]2.0 - 8.0[4]
ChlortetracyclineVariable8.0 - 64[4]
CarbadoxNot applicable≤0.5[4]

Preclinical Models and Efficacy Data

The following sections detail the experimental protocols and comparative efficacy of this compound in preclinical models for major veterinary diseases.

Mycoplasma gallisepticum Infection in Chickens

An experimental model of Mycoplasma gallisepticum (MG) infection in broiler chickens is commonly used to evaluate antibiotic efficacy.

A generalized experimental workflow for a Mycoplasma gallisepticum challenge study is depicted below.

Acclimatization Acclimatization of Broiler Chicks (e.g., 1-day-old Ross 308) Grouping Random Allocation to Treatment Groups (e.g., this compound, Tylosin, Control) Acclimatization->Grouping Challenge Experimental Infection (Intratracheal inoculation with M. gallisepticum) Grouping->Challenge Treatment Antibiotic Administration (e.g., in drinking water for 3-5 days) Challenge->Treatment Monitoring Clinical Observation & Data Collection (Mortality, clinical signs, weight gain, FCR) Treatment->Monitoring Necropsy Necropsy and Lesion Scoring (Air sac lesions, pericarditis, perihepatitis) Monitoring->Necropsy

Caption: Experimental Workflow for M. gallisepticum Challenge.

  • Animals: Day-old broiler chicks (e.g., Ross 308) are typically used.[3]

  • Acclimatization: Birds are housed in controlled environments and allowed to acclimatize for a set period.

  • Challenge: At a specified age (e.g., 3-5 days and again at 19-21 days), chickens are challenged with a virulent strain of M. gallisepticum via intratracheal inoculation.[3]

  • Treatment Groups: Birds are randomly assigned to treatment groups, including a negative control (no treatment), a this compound group, and comparator antibiotic groups (e.g., Tylosin).[3]

  • Drug Administration: Antibiotics are administered through drinking water at clinically relevant concentrations (e.g., this compound at 100g/200L, Tylosin at 100g/200L).[3]

  • Efficacy Parameters: Efficacy is assessed based on mortality rates, clinical signs (e.g., respiratory distress), gross lesion scores (pericarditis, perihepatitis, airsacculitis), body weight gain, and feed conversion ratio (FCR).[3]

Table 3: Efficacy of this compound vs. Tylosin in Broiler Chickens with Mycoplasmosis [3]

ParameterThis compound GroupTylosin GroupControl Group
Mortality Rate Significantly lower (p<0.05)Significantly lower (p<0.05)Higher
Gross Lesion Scores Significantly lowerSignificantly lowerSevere
Body Weight Gain Significantly higher (p<0.05)Significantly higher (p<0.05)Lower
Feed Conversion Ratio (FCR) Significantly improved (p<0.05)Significantly improved (p<0.05)Poorer

Note: One study indicated that this compound was more effective than Tylosin under field conditions.[3]

Swine Respiratory Disease (SRD)

Preclinical models of Porcine Respiratory Disease Complex (PRDC), often involving Mycoplasma hyopneumoniae, are used to evaluate therapeutic interventions.

  • Animals: Nursery or finishing pigs are used.[6]

  • Challenge: Pigs are experimentally challenged with M. hyopneumoniae or sourced from herds with endemic PRDC.[6]

  • Treatment Groups: Pigs are allocated to control (non-medicated) and treatment groups receiving this compound hydrogen fumarate (THF) in-feed at different concentrations (e.g., 137.5 ppm and 165.0 ppm).[6]

  • Efficacy Parameters: Treatment success is evaluated based on clinical signs (rectal temperature, respiratory and depression scores), mortality, and percentage of lung lesions at necropsy.[6]

Table 4: Efficacy of In-Feed this compound (THF) in a Mycoplasma hyopneumoniae Challenge Model [6]

ParameterTHF 165.0 ppmTHF 137.5 ppmControl Group
Total Percent Pneumonia Lesions 11.76% (p < 0.001 vs. control)16.02% (p < 0.05 vs. control)22.35%
Treatment Success (PRDC Field Study) Significantly better (p < 0.001)No significant differenceLower
Mortality (PRDC Field Study) Lower (p < 0.05)Lower (p < 0.05)Higher
Swine Dysentery (Brachyspira hyodysenteriae)

Experimental infection models are employed to assess the efficacy of antibiotics against swine dysentery.

  • Animals: Weaned pigs are typically used.

  • Challenge: Pigs are orally inoculated with a pure culture of a virulent B. hyodysenteriae strain.

  • Treatment Groups: Animals are assigned to a non-treated control group and groups receiving medicated feed or water with this compound or comparator antibiotics (e.g., Lincomycin).

  • Drug Administration: this compound can be administered in the drinking water (e.g., 60 ppm) or in-feed (e.g., 30 ppm).[7][8]

  • Efficacy Parameters: Efficacy is determined by the prevention of clinical signs (diarrhea, dysentery), mortality, and the presence of gross lesions at necropsy.

In a herd with endemic swine dysentery, the use of in-feed lincomycin was associated with lower rates of injectable this compound usage, suggesting a potential for cross-resistance or differing efficacy under field conditions.[5] However, in vitro data consistently demonstrates this compound's high potency against B. hyodysenteriae.

Porcine Proliferative Enteropathy (Lawsonia intracellularis)

In vitro and in vivo models are utilized to evaluate antibiotic efficacy against the intracellular bacterium Lawsonia intracellularis.

  • In Vitro Model: Intestinal epithelial cell cultures are infected with L. intracellularis to determine the intracellular and extracellular MICs of various antibiotics.[4]

  • In Vivo Model: Pigs are experimentally challenged with L. intracellularis.

  • Treatment: this compound is administered in the feed at various concentrations (e.g., 38.5 ppm, 50 ppm, 150 ppm).[9]

  • Efficacy Parameters: Efficacy is assessed by the prevention of lesion development and the elimination of the infection.[9]

In-feed this compound at 50 ppm given prior to infection completely prevented the development of lesions, while 150 ppm administered post-infection for 14 days eliminated the infection.[9]

Conclusion

Preclinical data consistently demonstrates the high antibacterial activity of this compound against key veterinary pathogens, particularly Mycoplasma species in poultry and Brachyspira hyodysenteriae and Lawsonia intracellularis in swine. Comparative studies often show this compound to have superior or equivalent efficacy to other commonly used antibiotics like Tylosin. The unique mechanism of action of this compound makes it a valuable tool in managing bacterial infections, especially in situations where resistance to other antibiotic classes is a concern. The experimental data and protocols presented in this guide provide a foundation for further research and development in the field of animal health.

References

Cross-resistance studies between Tiamulin and other antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of cross-resistance patterns between the pleuromutilin antibiotic tiamulin and other antimicrobial agents, supported by experimental data and detailed methodologies.

This guide provides a comprehensive overview of cross-resistance studies involving this compound, a valuable antibiotic in veterinary medicine. The following sections detail the mechanisms of action and resistance, present quantitative data on cross-resistance profiles with other antibiotics, and outline the experimental protocols used to generate this data. This information is intended to assist researchers, scientists, and drug development professionals in understanding the complexities of this compound resistance and its implications for antimicrobial therapy.

Mechanism of Action and Resistance

This compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1] It specifically binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, thereby preventing the formation of peptide bonds.[1][2][3]

Resistance to this compound primarily arises from mutations in the target site. These include:

  • Mutations in the 23S rRNA: Alterations in the nucleotide sequence of the 23S rRNA component of the 50S ribosomal subunit can reduce the binding affinity of this compound. Specifically, the A2058C mutation in domain V of the 23S rRNA has been identified in Mycoplasma hyopneumoniae strains with acquired resistance to this compound.[4]

  • Mutations in Ribosomal Proteins: Changes in the amino acid sequence of ribosomal proteins L3 and L4, which are in close proximity to the PTC, can also confer resistance to this compound.[2][5] For instance, an Asn149Asp alteration in ribosomal protein L3 has been shown to cause this compound resistance in Escherichia coli by altering the drug-binding site.[2]

These resistance mechanisms can also lead to cross-resistance with other antibiotics that have similar binding sites or mechanisms of action.

Cross-Resistance Profiles of this compound

Studies have revealed varied patterns of cross-resistance between this compound and other classes of antibiotics. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from several key studies, illustrating these relationships.

Cross-Resistance with Lincosamides and Macrolides

This compound resistance has been associated with decreased susceptibility to lincosamides and macrolides, which also target the 50S ribosomal subunit.

Bacterial SpeciesStrain TypeThis compound MIC (µg/mL)Lincomycin MIC (µg/mL)Tylosin MIC (µg/mL)Reference
Mycoplasma gallisepticumField Isolates0.006 - 0.390.125 - 6.250.006 - 400[6]
Mycoplasma synoviaeField Isolates0.006 - 0.50.05 - 1.560.006 - 50[6]
Acholeplasma laidlawiiSwine IsolateResistantResistantResistant (16-membered macrolides)[7]
Mycoplasma hyopneumoniaeThis compound-resistantAcquired Resistance---Acquired Resistance[4]
Cross-Resistance with Phenicols

Cross-resistance between this compound and florfenicol, a phenicol antibiotic, has been observed in some bacterial species.

Bacterial SpeciesStrain TypeThis compound MIC (µg/mL)Florfenicol MIC (µg/mL)Reference
Tenacibaculum dicentrarchiChilean IsolatesLower than florfenicol2[8]
Staphylococcus aureus (Canine)Field Isolates0.12 - 12 - 8[9]
Staphylococcus pseudintermedius (Canine)Field Isolates0.06 - 0.52 - 4[9]
Unidirectional Cross-Resistance with Oxazolidinones

An interesting pattern of unidirectional cross-resistance has been reported between this compound and linezolid, an oxazolidinone antibiotic, in Staphylococcus aureus. Linezolid-resistant mutants exhibit cross-resistance to this compound, but this compound-resistant mutants do not show cross-resistance to linezolid.[10][11] This is attributed to different primary resistance mechanisms, with linezolid resistance often arising from mutations in the 23S rRNA (G2576U), while this compound resistance in S. aureus is more commonly associated with mutations in the rplC gene encoding the L3 ribosomal protein.[10][11]

Bacterial SpeciesStrain TypeThis compound MIC (µg/mL)Linezolid MIC (µg/mL)Reference
Staphylococcus aureusLinezolid-resistant mutantsIncreasedIncreased[10][11]
Staphylococcus aureusThis compound-resistant mutantsIncreasedNo change[10][11]
Cross-Resistance with Other Antibiotics

This compound resistance in Mycoplasma hyopneumoniae has also been linked to cross-resistance with the pleuromutilin valnemulin and the aminoglycoside amikacin.[4]

Bacterial SpeciesStrain TypeThis compound MIC (µg/mL)Valnemulin MIC (µg/mL)Amikacin MIC (µg/mL)Reference
Mycoplasma hyopneumoniaeThis compound-resistantAcquired ResistanceAcquired ResistanceAcquired Resistance[4]

Synergistic Effects

In contrast to cross-resistance, some antibiotic combinations exhibit synergistic activity, where their combined effect is greater than the sum of their individual effects. This compound has demonstrated a marked synergistic effect when combined with chlortetracycline against various pathogens.[12] This synergy has been observed in vitro against field isolates of Pasteurella multocida, Haemophilus pleuropneumoniae, and Bordetella bronchiseptica.[12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the cross-resistance studies.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)[13]

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL)[14]

  • Stock solutions of antibiotics to be tested

Procedure:

  • Prepare serial two-fold dilutions of the antibiotics in the growth medium directly in the microtiter plates.

  • Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at an appropriate temperature and duration for the specific bacterium (e.g., 35-37°C for 16-20 hours for many common bacteria).[13]

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Kirby-Bauer Disk Diffusion Test

This is a qualitative method to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard[14]

  • Filter paper disks impregnated with a standard concentration of the antibiotics

Procedure:

  • Dip a sterile swab into the standardized bacterial inoculum and remove excess fluid by pressing it against the inside of the tube.

  • Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate to create a lawn of bacteria.[5]

  • Aseptically place the antibiotic-impregnated disks on the surface of the agar, ensuring they are evenly spaced.[5]

  • Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[14]

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[1]

  • Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts.[14]

Checkerboard Assay for Synergy Testing

This method is used to assess the interaction between two antimicrobial agents, determining if their combined effect is synergistic, additive, indifferent, or antagonistic.

Materials:

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

  • Stock solutions of the two antibiotics to be tested

Procedure:

  • In the microtiter plate, prepare serial dilutions of antibiotic A along the x-axis and serial dilutions of antibiotic B along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculate all wells with the standardized bacterial suspension.

  • Include control wells for the MIC of each antibiotic alone.

  • Incubate the plate under appropriate conditions.

  • Determine the MIC of each antibiotic alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC A + FIC B = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results based on the FIC index:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4[15][16]

Visualizing Mechanisms and Workflows

The following diagrams illustrate the key concepts and processes discussed in this guide.

Tiamulin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (50S Subunit) Peptidyl Transferase Center Peptidyl Transferase Center Protein Synthesis Protein Synthesis Inhibition Inhibition Peptidyl Transferase Center->Inhibition 23S rRNA 23S rRNA Ribosomal Protein L3 Ribosomal Protein L3 This compound This compound This compound->Peptidyl Transferase Center Binds to Inhibition->Protein Synthesis Prevents peptide bond formation

Caption: this compound's mechanism of action on the bacterial ribosome.

Tiamulin_Resistance_Mechanisms cluster_resistance Resistance Mechanisms This compound This compound Binding to 50S Ribosome Binding to 50S Ribosome This compound->Binding to 50S Ribosome Inhibition of Protein Synthesis Inhibition of Protein Synthesis Binding to 50S Ribosome->Inhibition of Protein Synthesis Bacterial Cell Death/Growth Inhibition Bacterial Cell Death/Growth Inhibition Inhibition of Protein Synthesis->Bacterial Cell Death/Growth Inhibition Mutation in 23S rRNA Mutation in 23S rRNA Mutation in 23S rRNA->Binding to 50S Ribosome Alters binding site Mutation in Ribosomal Protein L3/L4 Mutation in Ribosomal Protein L3/L4 Mutation in Ribosomal Protein L3/L4->Binding to 50S Ribosome Alters binding site

Caption: Mechanisms of bacterial resistance to this compound.

Cross_Resistance_Workflow Start Start Isolate Bacterial Strain Isolate Bacterial Strain Start->Isolate Bacterial Strain Determine Baseline MIC Determine Baseline MIC Isolate Bacterial Strain->Determine Baseline MIC Expose to Sub-lethal this compound Expose to Sub-lethal this compound Determine Baseline MIC->Expose to Sub-lethal this compound Susceptible Strain Select for this compound Resistance Select for this compound Resistance Expose to Sub-lethal this compound->Select for this compound Resistance Confirm this compound Resistance Confirm this compound Resistance Select for this compound Resistance->Confirm this compound Resistance Determine MIC of Other Antibiotics Determine MIC of Other Antibiotics Confirm this compound Resistance->Determine MIC of Other Antibiotics Resistant Strain Analyze for Cross-Resistance Analyze for Cross-Resistance Determine MIC of Other Antibiotics->Analyze for Cross-Resistance End End Analyze for Cross-Resistance->End

Caption: Experimental workflow for a cross-resistance study.

References

A Researcher's Guide to the Reproducibility of Tiamulin In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reproducibility of in vitro susceptibility testing are paramount for the effective evaluation of antimicrobial agents. This guide provides a comprehensive comparison of methodologies for determining the in vitro susceptibility of bacteria to Tiamulin, a pleuromutilin antibiotic primarily used in veterinary medicine. By presenting supporting experimental data and detailed protocols, this guide aims to facilitate informed decisions in the laboratory.

Comparison of this compound In Vitro Susceptibility Testing Methods

The two most common methods for this compound in vitro susceptibility testing are broth microdilution and disk diffusion. The reproducibility of these methods is largely dependent on adherence to standardized protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI).

Quantitative Reproducibility Data

The reproducibility of this compound susceptibility testing has been evaluated in multi-laboratory studies, leading to the establishment of quality control (QC) ranges for reference bacterial strains. These ranges are crucial for ensuring the accuracy and consistency of test results.

Quality Control StrainTesting MethodParameterQuality Control RangePercentage of Results within Range
Staphylococcus aureus ATCC 29213Broth MicrodilutionMIC (µg/mL)0.5 - 2[1][2]Not Specified
Staphylococcus aureus ATCC 25923Disk Diffusion (30 µg disk)Zone Diameter (mm)25 - 32[1][3]95.8%[1][3]
Streptococcus pneumoniae ATCC 49619Broth MicrodilutionMIC (µg/mL)0.5 - 4[1][2]Not Specified
Actinobacillus pleuropneumoniae ATCC 27090Broth Microdilution (VFM)MIC (µg/mL)8 - 32[1]100%[3]
Actinobacillus pleuropneumoniae ATCC 27090Broth Microdilution (HTM)MIC (µg/mL)4 - 32[1]Not Specified
Actinobacillus pleuropneumoniae ATCC 27090Disk Diffusion (30 µg disk)Zone Diameter (mm)12 - 18[1][3]97.0%[1][3]

VFM: Veterinary Fastidious Medium, HTM: Haemophilus Test Medium

Studies have also established interpretive criteria (breakpoints) to categorize isolates as susceptible, intermediate, or resistant. The agreement between broth microdilution (the reference method) and disk diffusion is a key indicator of the latter's reproducibility and accuracy. For this compound, the inter-method accuracy rate between NCCLS/CLSI dilution and disk diffusion tests is high, ranging from 90.5% to 96.2%.[4][5]

Experimental Protocols

Adherence to standardized protocols is critical for achieving reproducible results. The following are summaries of the key experimental methodologies for this compound susceptibility testing based on CLSI guidelines.

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a bacterium.

  • Media Preparation : For non-fastidious bacteria, cation-adjusted Mueller-Hinton broth (CAMHB) is used.[1][5] For fastidious organisms, Veterinary Fastidious Medium (VFM) or Haemophilus Test Medium (HTM) is recommended.[1][5][6]

  • Antimicrobial Dilution : this compound is serially diluted in the broth to create a range of concentrations.

  • Inoculum Preparation : A standardized suspension of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[7] This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[5][7]

  • Inoculation and Incubation : The microdilution trays containing the antimicrobial dilutions are inoculated with the bacterial suspension.[7] Incubation conditions vary depending on the organism. Non-fastidious bacteria are typically incubated at 35°C in ambient air for 16-20 hours.[5] Fastidious bacteria often require incubation at 35°C in an atmosphere of 5-7% CO2 for 20-24 hours.[5]

  • Result Interpretation : The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[7]

Disk Diffusion Method

This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

  • Media Preparation : Mueller-Hinton agar (MHA) is used for non-fastidious bacteria.[5] For fastidious organisms, the agar is often supplemented, for example, with 5% sheep blood or as chocolate Mueller-Hinton agar (CMHA).[1]

  • Inoculum Preparation : A standardized inoculum is prepared as described for the broth microdilution method.

  • Inoculation : The surface of the agar plate is evenly inoculated with the bacterial suspension.

  • Disk Application : A 30 µg this compound disk is placed on the inoculated agar surface.[4][5]

  • Incubation : Plates are incubated under the same conditions as for the broth microdilution method.

  • Result Interpretation : The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. This zone diameter is then correlated with the MIC to determine the susceptibility category (susceptible, intermediate, or resistant) based on established breakpoints.[4][5]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for broth microdilution and disk diffusion susceptibility testing.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_media Prepare Broth Media inoculate Inoculate Microdilution Tray prep_media->inoculate prep_am Prepare Serial this compound Dilutions prep_am->inoculate prep_inoculum Prepare Standardized Inoculum prep_inoculum->inoculate incubate Incubate at 35°C inoculate->incubate read_results Read for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_agar Prepare Agar Plates inoculate_plate Inoculate Agar Surface prep_agar->inoculate_plate prep_inoculum Prepare Standardized Inoculum prep_inoculum->inoculate_plate apply_disk Apply 30 µg this compound Disk inoculate_plate->apply_disk incubate Incubate at 35°C apply_disk->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone interpret_results Interpret Susceptibility measure_zone->interpret_results

Caption: Workflow for Disk Diffusion Susceptibility Testing.

References

A Head-to-Head Comparison of Tiamulin and Other Pleuromutilins in Antibacterial Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of Tiamulin's efficacy, mechanism of action, and resistance profile in comparison to other notable pleuromutilin antibiotics, supported by experimental data and detailed methodologies.

The pleuromutilin class of antibiotics, originating from the fungus Pleurotus mutilus, represents a unique and valuable tool in combating bacterial infections, particularly in veterinary medicine.[1][2] this compound, a semi-synthetic derivative, has long been a cornerstone for treating respiratory and enteric diseases in swine and poultry.[3] However, the development of newer pleuromutilins, such as valnemulin, retapamulin, and lefamulin, necessitates a thorough comparative evaluation to guide research and drug development efforts. This guide provides a head-to-head comparison of this compound against these other key pleuromutilins, focusing on their antibacterial potency, mechanisms of action, and resistance profiles, all substantiated by experimental data.

Performance Evaluation: Minimum Inhibitory Concentration (MIC) Data

The in vitro potency of an antibiotic is fundamentally measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. The following tables summarize comparative MIC data for this compound and other pleuromutilins against a range of clinically relevant bacteria.

Comparative Efficacy Against Veterinary Pathogens

This compound and valnemulin are primarily used in veterinary medicine, and their efficacy against key swine and poultry pathogens is of paramount interest.

OrganismPleuromutilinMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Mycoplasma hyopneumoniaeThis compound0.060.12≤0.015 - 0.12
Valnemulin-0.0005-
Mycoplasma hyosynoviaeThis compound--0.0025 - 0.005
Valnemulin--0.0001 - 0.00025
Brachyspira hyodysenteriaeThis compound0.21.6<0.1 - 12.5
Valnemulin---
Mycoplasma gallisepticumThis compound---
Valnemulin--<0.008

Data Interpretation: The provided data consistently demonstrates that valnemulin exhibits greater in vitro potency (lower MIC values) against key veterinary pathogens like Mycoplasma hyopneumoniae and Mycoplasma hyosynoviae when compared to this compound.[4][5][6] In some instances, valnemulin was found to be up to 100-fold more active than this compound against M. hyopneumoniae field isolates.[4]

Comparative Efficacy Against Human Pathogens

Retapamulin and lefamulin are pleuromutilins developed for human use, with retapamulin being a topical agent and lefamulin approved for systemic use in treating community-acquired bacterial pneumonia (CABP).

OrganismPleuromutilinMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureusRetapamulin-0.120.008 - 0.5
This compound0.52.0-
Streptococcus pneumoniaeLefamulin≤0.060.12≤0.008 - 0.5
This compound0.54.0-
Haemophilus influenzaeLefamulin0.51.00.06 - 2

Data Interpretation: Retapamulin demonstrates significantly greater potency against Staphylococcus aureus compared to this compound.[7][8] Lefamulin is highly active against common respiratory pathogens, including macrolide-resistant strains, and shows superior in vitro activity against Streptococcus pneumoniae when compared to historical data for this compound.[9][10][11]

Mechanism of Action: A Shared Target

All pleuromutilin antibiotics share a common mechanism of action, which is the inhibition of bacterial protein synthesis.[12][13] They achieve this by binding to a unique site on the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC).[12][14] This binding interferes with the correct positioning of transfer RNA (tRNA) molecules, thereby preventing the formation of peptide bonds and halting protein elongation.[12][13]

The binding site is located in a highly conserved region of the 23S rRNA, which explains the broad activity of pleuromutilins against many Gram-positive and some Gram-negative bacteria.[15] The unique binding site also accounts for the lack of cross-resistance with other major antibiotic classes that also target the ribosome.[11][12]

Pleuromutilin_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) tRNA_Binding tRNA Binding (A and P sites) Peptidyl_Transferase_Center->tRNA_Binding Prevents correct positioning of Pleuromutilins This compound & Other Pleuromutilins Pleuromutilins->Peptidyl_Transferase_Center Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Pleuromutilins->Protein_Synthesis_Inhibition Leads to Peptide_Bond_Formation Peptide Bond Formation tRNA_Binding->Peptide_Bond_Formation Is required for Peptide_Bond_Formation->Protein_Synthesis_Inhibition

Figure 1: Mechanism of action of pleuromutilin antibiotics.

Development of Resistance

A significant advantage of the pleuromutilin class is the slow development of bacterial resistance.[12][16] Resistance primarily arises from mutations in the genes encoding for the 23S rRNA or ribosomal proteins L3 and L4, which alter the drug's binding site.[1] This resistance develops in a slow, stepwise manner, often requiring multiple mutations for high-level resistance to emerge.[1] Cross-resistance between this compound and valnemulin has been observed in some bacterial species.[1]

Experimental Protocols

The data presented in this guide is based on standardized and widely accepted experimental methodologies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method as per the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[17]

Experimental Workflow:

MIC_Determination_Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of antibiotics in microtiter plates Prepare_Inoculum->Serial_Dilution Inoculate_Plates Inoculate microtiter plates with bacterial suspension Serial_Dilution->Inoculate_Plates Incubate Incubate plates under optimal growth conditions Inoculate_Plates->Incubate Read_Results Visually inspect for bacterial growth (turbidity) Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: Workflow for MIC determination by broth microdilution.

In Vivo Efficacy Studies (Swine Respiratory Disease Model)

The in vivo efficacy of this compound has been evaluated in experimental challenge models. A common protocol involves:

  • Animal Model: Healthy, weaned pigs are acclimated to the research facility.

  • Infection: Pigs are experimentally infected with a virulent strain of a respiratory pathogen, such as Mycoplasma hyopneumoniae or Actinobacillus pleuropneumoniae.[18][19][20]

  • Treatment: Following the onset of clinical signs, animals are treated with this compound administered via medicated feed or drinking water at various concentrations.[18][19][21]

  • Clinical Observation: Animals are monitored daily for clinical signs of disease, including respiratory distress, fever, and changes in behavior.

  • Pathological Assessment: At the end of the study period, pigs are euthanized, and lung tissues are collected for gross and histopathological examination to assess the extent of pneumonia.[18]

  • Data Analysis: Efficacy is determined by comparing clinical scores, lung lesion scores, and mortality rates between treated and untreated control groups.

Conclusion

This comparative analysis underscores the continued importance of this compound in veterinary medicine while highlighting the enhanced potency of newer pleuromutilins like valnemulin against key pathogens. For researchers and drug development professionals, this head-to-head comparison provides a valuable framework for understanding the nuances within the pleuromutilin class. The unique mechanism of action and the slow development of resistance make this class of antibiotics a promising area for future research and the development of novel antibacterial agents to combat the growing threat of antimicrobial resistance. The data presented here should serve as a foundation for further investigation into the pharmacokinetic and pharmacodynamic properties of these compounds to optimize their clinical use and explore new therapeutic applications.

References

Safety Operating Guide

Personal protective equipment for handling Tiamulin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Tiamulin. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

This compound presents several health hazards that necessitate careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Occupational exposure primarily occurs through the inhalation of dust and dermal contact.[5] A documented case of a veterinarian who handled granulated this compound powder without personal protective equipment resulted in severe cardiac effects, highlighting the importance of following safety protocols.[6]

Personal Protective Equipment (PPE) for this compound

The following table summarizes the recommended personal protective equipment to be used when handling this compound to mitigate exposure risks.

Exposure RouteRecommended Personal Protective Equipment
Dermal (Skin) Gloves: Chemical-resistant gloves (e.g., nitrile, butyl, neoprene). Gloves must be inspected prior to use.[7] Protective Clothing: Impervious clothing or a lab coat that covers the entire body from wrists to ankles should be worn.[7][8][9]
Ocular (Eyes) Eye Protection: Wear tightly fitting safety goggles with side shields or a full-face shield.[7][9]
Inhalation Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if irritation is experienced, exposure limits are exceeded, or when handling in poorly ventilated areas. A full-face respirator is recommended in these situations.[2][7]

Operational Plan for Handling this compound

Follow these procedural steps for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize dust and aerosol formation.[2][7]

  • Ensure that an eyewash station and safety shower are readily accessible.[8]

  • Keep the product away from heat, sparks, and open flames.[4]

  • Use non-sparking tools and take precautionary measures against static discharge.[4][7]

2. Handling the Compound:

  • Avoid breathing in dust or vapors.[1][7]

  • Avoid direct contact with skin and eyes.[7]

  • Do not eat, drink, or smoke in the area where this compound is being handled.[8]

  • After handling, wash your hands, face, and any exposed skin thoroughly with soap and water.[3][7]

3. Accidental Release Measures:

  • In case of a spill, evacuate personnel from the area.

  • Avoid the formation of dust.[7][10]

  • For minor spills, use dry clean-up procedures. You can dampen the spilled material with water to prevent dusting before sweeping it up.[10]

  • Alternatively, use a vacuum cleaner fitted with a HEPA filter.[10]

  • Collect the spilled material into a suitable, closed, and labeled container for disposal.[2][7][10]

This compound Handling Workflow

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Keep this compound waste in suitable, closed, and clearly labeled containers.[7]

2. Disposal Method:

  • Dispose of contents and containers at an approved waste disposal facility.[3][7]

  • Follow all applicable local, regional, and national regulations for chemical waste disposal.[4][11]

  • Do not dispose of this compound by flushing it down the toilet or discarding it in the regular trash.[5]

  • You may consult the manufacturer for recycling options or contact a licensed waste management authority for guidance.[10]

Occupational Exposure Limits

The available safety data sheets indicate that for this compound, no official occupational exposure limits have been established by major regulatory bodies.[2][7] However, one specific internal guideline has been noted.

Organization / CompanyLimit TypeValue
Lilly (LEG)TWA (8hr)500 µg/m³
Source: Covetrus North America Safety Data Sheet[4]

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。